D-Tagatose-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-PEKYFXIPSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of D-Tagatose-¹³C from [UL-¹³C₆]fructose: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of uniformly labeled D-Tagatose-¹³C ([UL-¹³C₆]tagatose) from uniformly labeled D-fructose ([UL-¹³C₆]fructose). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways and workflows.
Chemical Synthesis of D-[UL-¹³C₆]Tagatose
The primary method for synthesizing D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose is a multi-step chemical process. A key step in this synthesis is the epimerization at the C-4 position of the fructose molecule, which is achieved through an oxidation-reduction sequence.[1][2]
Synthesis Pathway
The chemical synthesis involves the protection of hydroxyl groups, followed by oxidation of the C-4 hydroxyl group to a ketone, and subsequent reduction to invert the stereochemistry at this position. The final step is the deprotection of the hydroxyl groups to yield the desired D-[UL-¹³C₆]tagatose.
Caption: Chemical synthesis pathway for D-[UL-¹³C₆]Tagatose from [UL-¹³C₆]fructose.
Experimental Protocol
The following protocol is based on the synthesis of natural and ¹³C-enriched D-tagatose from D-fructose. The synthesis of D-[UL-¹³C₆]Tagatose follows a six-step process, including multiple chromatographic purifications.[1][2]
Step 1: Protection of D-[UL-¹³C₆]fructose
-
This initial step involves protecting the hydroxyl groups of the fructose molecule to prevent unwanted side reactions in subsequent steps. The specific protecting groups and reaction conditions would be chosen based on their stability and ease of removal.
Step 2: Epimerization via Oxidation-Reduction
-
Oxidation: The key transformation is the selective oxidation of the C-4 hydroxyl group of the protected fructose derivative to a ketone. A common reagent for this step is the Dess-Martin periodinane.[1][2]
-
Reduction: The resulting keto-intermediate is then reduced, for example with sodium borohydride (NaBH₄), to yield the C-4 epimer, which is the protected tagatose derivative.[1][2]
Step 3: Deprotection
-
The protecting groups are removed from the protected tagatose derivative to yield the final product, D-[UL-¹³C₆]Tagatose.
Step 4: Purification
-
Multiple chromatographic purifications are necessary throughout the synthesis to isolate and purify the intermediates and the final product.[1][2]
Quantitative Data
The synthesis of D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose has been reported with the following quantitative results.[1][2]
| Parameter | Value | Reference |
| Starting Material | D-[UL-¹³C₆]fructose (465 mg, 2.5 mmol) | [1][2] |
| Final Product | D-[UL-¹³C₆]Tagatose (92 mg) | [1][2] |
| Overall Yield | 16% | [1][2] |
| Number of Steps | 6 | [1][2] |
| Chromatographic Purifications | 4 | [1][2] |
For comparison, the synthesis of natural D-tagatose from D-fructose on a larger scale (50 mmol) resulted in a 23% overall yield after five steps and two chromatographic purifications.[1][2]
Experimental Workflow
The overall workflow for the synthesis and purification of D-[UL-¹³C₆]Tagatose is depicted below.
Caption: Experimental workflow for the synthesis of D-[UL-¹³C₆]Tagatose.
Alternative: Enzymatic Synthesis of D-Tagatose from D-Fructose
While chemical synthesis is a viable route, enzymatic methods offer an alternative approach for the production of D-tagatose from D-fructose. These methods can be highly specific and may avoid the need for protection and deprotection steps.
One such method is a three-step enzymatic cascade reaction.[3] There are also multi-enzyme cascade reactions that have been developed for this conversion.[4] Although there are no naturally occurring enzymes that directly convert D-fructose to D-tagatose, multi-enzyme catalytic systems can achieve this transformation.[5]
Enzymatic Cascade Pathway
An example of an enzymatic pathway involves the phosphorylation of fructose, followed by epimerization and dephosphorylation to yield tagatose.
Caption: A three-step enzymatic cascade for the synthesis of D-Tagatose from Fructose.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Enzymes | Overall Yield | Purity | Reference |
| Chemical Synthesis | D-[UL-¹³C₆]fructose | Dess-Martin periodinane, NaBH₄ | 16% | High (after chromatography) | [1][2] |
| Enzymatic Cascade | D-fructose | Hexokinase, Fructose-1,6-bisphosphate aldolase, Phytase | 77% | 99.9% (after recrystallization) | [3] |
| Multi-enzyme Cascade | D-fructose | Fructokinase, Fructose-1,6-bisphosphate aldolase, Polyphosphate kinase, Phytase | 68% | Not specified | [4] |
Characterization
The final product, D-[UL-¹³C₆]Tagatose, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and isotopic labeling of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the labeled tagatose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the isotopomer distribution of the ¹³C-labeled sugar.[6]
References
- 1. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Tagatose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Tagatose-¹³C, a valuable isotopically labeled sugar for various research applications. The synthesis is based on a concise and scalable six-step route starting from the readily available D-Fructose-¹³C. This document details the experimental protocols, quantitative data, and purification methods, offering a practical resource for researchers in the field of carbohydrate chemistry and drug development.
Overview of the Synthetic Strategy
The chemical synthesis of D-Tagatose-¹³C from D-Fructose-¹³C hinges on the key transformation of epimerization at the C-4 position. This is achieved through a strategic oxidation-reduction sequence of a protected fructose derivative. The overall synthetic workflow is depicted below.
A Technical Guide to the Enzymatic Synthesis of ¹³C Labeled D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of ¹³C labeled D-Tagatose, a crucial tool in metabolic research and drug development. This document details various synthesis pathways, provides explicit experimental protocols, and presents quantitative data to guide researchers in producing this valuable isotopically labeled sugar.
Introduction to D-Tagatose and its ¹³C Labeled Analog
D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant interest as a low-calorie sweetener and a potential therapeutic agent.[1][2] Its unique metabolic properties make it a subject of intense study in areas such as glycolysis, the pentose phosphate pathway, and gut microbiome interactions. The use of stable isotope-labeled D-Tagatose, particularly uniformly ¹³C labeled D-Tagatose (d-[UL-¹³C₆]Tagatose), is indispensable for tracing its metabolic fate and understanding its mechanism of action in complex biological systems.
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing D-Tagatose.[1] This guide will explore the primary enzymatic routes for D-Tagatose synthesis, with a special focus on methodologies compatible with the production of its ¹³C labeled form.
Synthesis Pathways for D-Tagatose
Several enzymatic and chemo-enzymatic pathways have been developed for the synthesis of D-Tagatose. The most prominent and technically feasible routes are detailed below.
Isomerization of D-Galactose using L-Arabinose Isomerase (L-AI)
The most established and economically viable method for D-Tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4).[1] This enzyme naturally interconverts L-arabinose and L-ribulose but also effectively catalyzes the isomerization of D-galactose to D-tagatose. This pathway is particularly attractive as D-galactose can be readily obtained from the hydrolysis of lactose, a byproduct of the dairy industry.
Two-Step Enzymatic Synthesis from Lactose
A logical extension of the L-AI pathway is the use of lactose as a starting material. This two-step, one-pot synthesis involves the initial hydrolysis of lactose into D-glucose and D-galactose by β-galactosidase (EC 3.2.1.23), followed by the isomerization of the D-galactose to D-tagatose by L-AI.[1] To produce ¹³C labeled D-tagatose via this route, one would need to start with ¹³C labeled lactose.
Multi-Enzyme Cascade from Sucrose
A more complex, yet elegant, approach utilizes sucrose as the initial substrate in a multi-enzyme cascade. This in vitro system involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration.[3][4] This pathway offers the advantage of breaking thermodynamic limitations and can be adapted for ¹³C labeling by using ¹³C sucrose.
Chemo-Enzymatic Synthesis from D-Fructose
A highly relevant pathway for producing ¹³C labeled D-Tagatose involves the epimerization of the readily available ¹³C labeled D-Fructose at the C-4 position. This is achieved through a chemical oxidation-reduction sequence.[3][5] While not purely enzymatic, this method is a practical and scalable approach for obtaining d-[UL-¹³C₆]tagatose.
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes.
Protocol for Synthesis of d-[UL-¹³C₆]Tagatose from d-[UL-¹³C₆]Fructose
This protocol is adapted from a concise and scalable synthesis method and involves the protection of the hydroxyl groups of fructose, followed by epimerization at the C-4 position via an oxidation/reduction sequence, and subsequent deprotection.[3][5]
Materials:
-
d-[UL-¹³C₆]fructose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dess-Martin Periodinane
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dowex 50WX8 (H⁺ form) resin
-
Silica gel for column chromatography
Procedure:
-
Protection of d-[UL-¹³C₆]fructose:
-
Dissolve d-[UL-¹³C₆]fructose in anhydrous pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with ice water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected fructose by silica gel column chromatography.
-
-
Oxidation to C-4 Keto Intermediate:
-
Dissolve the protected d-[UL-¹³C₆]fructose in DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Separate the organic layer, wash with NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the C-4 keto intermediate.
-
-
Reduction to Protected d-[UL-¹³C₆]Tagatose:
-
Dissolve the C-4 keto intermediate in a mixture of DCM and MeOH.
-
Add NaBH₄ portion-wise at 0 °C.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by adding acetone.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected d-[UL-¹³C₆]tagatose.
-
-
Deprotection to d-[UL-¹³C₆]Tagatose:
-
Dissolve the protected d-[UL-¹³C₆]tagatose in methanol.
-
Add Dowex 50WX8 (H⁺ form) resin.
-
Stir the mixture at room temperature overnight.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate to obtain crude d-[UL-¹³C₆]tagatose.
-
Further purify by column chromatography if necessary.
-
Protocol for Whole-Cell Enzymatic Synthesis of D-Tagatose from D-Galactose
This protocol utilizes recombinant E. coli cells overexpressing L-arabinose isomerase for the bioconversion of D-galactose to D-tagatose.[6] For ¹³C labeling, ¹³C D-galactose would be used as the substrate.
Materials:
-
Recombinant E. coli cells expressing L-arabinose isomerase
-
¹³C D-Galactose
-
Phosphate buffer (e.g., 0.2 M Na₂HPO₄–NaH₂PO₄ buffer, pH 8.0)
-
Manganese chloride (MnCl₂) solution
-
Lactose (for induction of gene expression if applicable)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of L-arabinose isomerase with an appropriate inducer (e.g., IPTG or lactose) and continue the culture for several hours at an optimized temperature.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer (e.g., phosphate buffer, pH 8.0).
-
-
Whole-Cell Bioconversion:
-
Prepare a reaction mixture containing:
-
¹³C D-Galactose (e.g., 100 g/L)
-
Phosphate buffer (0.2 M, pH 8.0)
-
MnCl₂ (e.g., 1 mM)
-
Washed recombinant E. coli cells (e.g., to a final OD₆₀₀ of 10-60)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50 °C) with shaking for a predetermined time (e.g., 30 minutes to several hours).[6]
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heating the mixture (e.g., 100 °C for 10 minutes) to inactivate the enzyme and lyse the cells.[6]
-
Centrifuge the mixture to remove cell debris.
-
The supernatant containing ¹³C D-tagatose can be further purified by methods such as column chromatography.
-
Protocol for One-Pot Synthesis of D-Tagatose from Lactose
This protocol describes the simultaneous hydrolysis of lactose and isomerization of galactose in a single reaction vessel.[1][7] For ¹³C labeling, ¹³C lactose is the required starting material.
Materials:
-
¹³C Lactose
-
β-Galactosidase
-
L-Arabinose Isomerase (or recombinant cells expressing L-AI)
-
Phosphate buffer (e.g., 0.2 M, pH 6.5)
-
Manganese chloride (MnCl₂) solution
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 0.2 M Na₂HPO₄–NaH₂PO₄ buffer, pH 6.5).[7]
-
Add ¹³C Lactose to the desired concentration (e.g., 100 g/L).[7]
-
Add β-galactosidase and L-arabinose isomerase to the reaction mixture. The optimal ratio of the two enzyme activities should be determined empirically (e.g., 20 U β-galactosidase: 80 U L-AI).[7]
-
Add MnCl₂ to the optimal concentration (e.g., 10 mM).[7]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for both enzymes (a compromise may be necessary, e.g., 50-60 °C) with gentle agitation for an extended period (e.g., 36-72 hours).[7]
-
-
Product Recovery and Purification:
-
Terminate the reaction by heat inactivation of the enzymes.
-
Remove any precipitated protein by centrifugation or filtration.
-
The resulting solution containing ¹³C D-tagatose, ¹³C D-glucose, and unreacted sugars can be purified using chromatographic techniques.
-
Data Presentation
The following tables summarize quantitative data from various enzymatic synthesis methods for D-Tagatose.
Table 1: Synthesis of D-Tagatose using L-Arabinose Isomerase
| Substrate | Enzyme Source | Reaction Conditions | Conversion Rate (%) | Product Titer (g/L) | Reference |
| D-Galactose | Recombinant E. coli | pH 8.0, 50 °C, 30 min | 33.5 | 33.5 | [1] |
| D-Galactose | Immobilized L-AI | pH 8.0, 60 °C, 90 h | 58 | 58 | [1] |
| D-Galactose | Thermotoga maritima L-AI | pH 7.5, 90 °C | 68 | 1.22 | [1] |
Table 2: Multi-Enzyme Synthesis of D-Tagatose
| Substrate | Enzyme System | Reaction Conditions | Conversion Rate (%) | Product Titer (g/L) | Reference |
| Lactose | β-Galactosidase & L-AI | pH 6.5, 60 °C, 36 h | 23.73 | - | [7] |
| Lactose | Multi-enzyme cascade | - | 27.58 | - | [7] |
| Sucrose | 5-enzyme cascade | pH 7.5, 45 °C, 24 h | 72.4 | - | [3][4] |
| Maltodextrin | Recombinant E. coli | pH 7.5, 60 °C, 24 h | - | 3.2 | [8] |
Table 3: Chemo-Enzymatic Synthesis of ¹³C D-Tagatose
| Starting Material | Overall Yield (%) | Scale | Reference |
| d-[UL-¹³C₆]fructose | 16 | 2.5 mmol | [3][5] |
Purification and Analysis
Purification of the synthesized ¹³C D-Tagatose is critical to remove unreacted substrates, byproducts, and enzyme components.
-
Column Chromatography: Silica gel chromatography is effective for purifying protected intermediates in chemical synthesis.[3][5] For the final product and for purification from enzymatic reactions, ion-exchange and size-exclusion chromatography can be employed.
-
Analysis: The purity and identity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic enrichment of the ¹³C labeled D-Tagatose should be determined by Mass Spectrometry (MS).
Conclusion
This technical guide has outlined several robust enzymatic and chemo-enzymatic methods for the synthesis of ¹³C labeled D-Tagatose. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this important metabolic tracer. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity of the final product.
References
- 1. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a multienzyme cascade reaction system and its application in D-tagatose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell biosynthesis of d-tagatose from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical properties of D-Tagatose-13C
An In-depth Technical Guide to the Biochemical Properties of D-Tagatose-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, which has garnered significant interest as a low-calorie sweetener.[1][2][3] It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories (1.5 kcal/g).[3][4] The ¹³C-labeled variant, D-Tagatose-¹³C, serves as a powerful tool in metabolic research. As a stable isotope tracer, it allows for the precise tracking of tagatose metabolism and its influence on various biochemical pathways without the radiation hazards associated with radioactive isotopes.[5] This guide provides a comprehensive overview of the biochemical properties of D-Tagatose-¹³C, its metabolic fate, relevant experimental protocols, and its impact on cellular signaling.
Core Biochemical Properties
D-Tagatose shares many physical and chemical properties with other monosaccharides. It is a white, crystalline powder with a melting point of 134-137°C.[2] As a reducing sugar, it can participate in Maillard reactions, which is relevant in food science applications.[2] The primary distinction of D-Tagatose-¹³C is its isotopic enrichment, which allows it to be differentiated from its unlabeled counterpart by mass spectrometry, enabling its use in metabolic flux analysis (MFA).[5][6][7]
Metabolism of D-Tagatose
Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota into short-chain fatty acids.[4] The absorbed D-tagatose is metabolized primarily in the liver via a pathway analogous to that of fructose, albeit at a slower rate.[8][9] The initial and rate-limiting step is the phosphorylation of D-tagatose at the C-1 position by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate.[9]
This metabolic intermediate, D-tagatose-1-phosphate, is a key modulator of glucose metabolism. It has been shown to:
-
Promote glycogen synthesis: It stimulates glucokinase, leading to increased conversion of glucose to glucose-6-phosphate, which in turn activates glycogen synthase.[8][9]
-
Inhibit glycogenolysis: It acts as an inhibitor of glycogen phosphorylase, preventing the breakdown of glycogen to glucose.[8]
The slower metabolism of D-tagatose compared to fructose leads to an accumulation of tagatose-1-phosphate, which contributes to its low glycemic index and its observed effects on blood glucose control.[9]
Data Presentation
The following tables summarize key quantitative data related to D-Tagatose and the enzymes involved in its metabolism and production. Note: The kinetic parameters are for the unlabeled monosaccharide, as the ¹³C isotope is not expected to significantly alter enzymatic activity.
Table 1: Physicochemical Properties of D-Tagatose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Melting Point | 133 - 137 °C | [1][2] |
| Sweetness (relative to sucrose) | ~92% | [2][3][8] |
| Caloric Value | 1.5 kcal/g | [3][4] |
| Solubility in water (20°C) | 160 g/100 ml | [1] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹min⁻¹) | Conditions | Reference |
| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Tagatose | 34.9 | 9,318 | 267 | pH 6.0, 50°C | [10] |
| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Fructose | 94.7 | 4,230 | 45 | pH 6.0, 50°C | [10] |
| D-Tagatose 3-Epimerase (from Christensenella minuta) | D-Allulose | 53.8 | 6,572 | 122 | pH 6.0, 50°C | [10] |
| L-Arabinose Isomerase (from Lactobacillus plantarum) | D-Galactose | - | - | - | Optimal conversion at 60°C, pH 7.17 | [11] |
Experimental Protocols
Protocol 1: Synthesis of D-[UL-¹³C₆]Tagatose
This protocol is based on the chemical synthesis from D-[UL-¹³C₆]fructose.[12][13]
Objective: To synthesize uniformly labeled ¹³C D-tagatose.
Materials:
-
D-[UL-¹³C₆]fructose
-
Dess-Martin periodinane
-
Sodium borohydride (NaBH₄)
-
Solvents (e.g., dichloromethane, methanol)
-
Chromatography supplies (silica gel)
Methodology:
-
Protection of Fructose: The hydroxyl groups of D-[UL-¹³C₆]fructose are protected using standard carbohydrate chemistry techniques to ensure specific reactions at desired positions.
-
Oxidation: The C-4 hydroxyl group of the protected fructose derivative is oxidized to a ketone using Dess-Martin periodinane. This step is crucial for the subsequent epimerization.
-
Reduction (Epimerization): The resulting ketone is then reduced using a reducing agent like sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the inversion of the stereochemistry at the C-4 position, thus converting the fructose backbone to a tagatose backbone.
-
Deprotection: The protecting groups are removed to yield D-[UL-¹³C₆]tagatose.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to separate it from reactants and byproducts. The purity is confirmed by NMR and mass spectrometry.
The overall yield for this multi-step synthesis is reported to be in the range of 16-23%.[12][13]
Protocol 2: ¹³C Metabolic Flux Analysis (MFA) using D-Tagatose-¹³C
This is a generalized protocol for tracing the metabolism of D-Tagatose-¹³C in a cell culture system.
Objective: To quantify the metabolic flux of D-Tagatose-¹³C through central carbon metabolism.
Materials:
-
Mammalian cell line of interest
-
Culture medium deficient in the unlabeled sugar to be replaced
-
D-[UL-¹³C₆]Tagatose
-
LC-MS/MS or GC-MS system
-
Metabolite extraction solutions (e.g., 80% methanol)
Methodology:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of D-[UL-¹³C₆]Tagatose and other necessary nutrients.[14]
-
Time-Course Sampling: Collect cell samples at various time points to capture the dynamics of isotope incorporation into downstream metabolites.[15]
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).[14] The MIDs reveal the extent of ¹³C incorporation from the tracer.
-
Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.[6][7]
Mandatory Visualizations
Metabolic Pathway of D-Tagatose
Caption: Metabolic pathway of D-Tagatose and its influence on glycogen metabolism.
Experimental Workflow for ¹³C-MFA
Caption: General experimental workflow for ¹³C Metabolic Flux Analysis (MFA).
Signaling Impact of D-Tagatose vs. Fructose
Caption: Comparative impact of chronic Fructose vs. D-Tagatose on myocardial signaling.
References
- 1. fao.org [fao.org]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 10. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolic Fate of D-Tagatose-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic fate of D-Tagatose, a low-calorie rare sugar with significant potential in the food and pharmaceutical industries. Understanding its metabolic pathways is crucial for evaluating its physiological effects, safety, and therapeutic applications. The use of carbon-13 (¹³C) labeled D-Tagatose is an essential tool for tracing its conversion into downstream metabolites, enabling precise quantification of metabolic fluxes.
Core Metabolic Pathway of D-Tagatose in Hepatocytes
The primary site for the metabolism of ingested D-Tagatose is the liver. In vitro studies using hepatocytes or liver-derived enzymes have elucidated a pathway analogous to that of D-fructose, albeit with a significantly slower metabolic rate.
The core pathway involves two principal steps:
-
Phosphorylation: Upon entering the hepatocyte, D-Tagatose is phosphorylated at the C-1 position by fructokinase (also known as ketohexokinase). This reaction consumes ATP and yields D-Tagatose-1-phosphate (T1P) , trapping the sugar inside the cell. The rate of this phosphorylation is slower than that for fructose, which can lead to an accumulation of T1P.[1]
-
Cleavage: T1P is subsequently cleaved by aldolase B , the liver-specific aldolase. This reaction breaks the six-carbon sugar phosphate into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .
These triose phosphates are central intermediates in glycolysis and gluconeogenesis, and their fate depends on the metabolic state of the cell. They can be used for energy production via glycolysis and the TCA cycle, converted to glucose/glycogen, or used for the synthesis of fatty acids and non-essential amino acids.
References
A Technical Guide to the Cellular Uptake and Metabolism of D-Tagatose-¹³C
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications, particularly in glycemic control. Understanding its metabolic fate is crucial for its application in functional foods and pharmaceuticals. The use of stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C, allows for precise tracing of its metabolic pathways and quantification of its contribution to cellular metabolism through ¹³C-Metabolic Flux Analysis (¹³C-MFA). This guide provides a comprehensive overview of the cellular uptake and metabolism of D-Tagatose, detailing the key enzymatic steps, interactions with primary metabolic pathways, and a framework for its quantitative analysis using ¹³C labeling.
Cellular Uptake of D-Tagatose
The intestinal absorption of D-Tagatose is limited, with only about 20-25% of an oral dose being absorbed in the small intestine[1][2]. The unabsorbed portion proceeds to the large intestine, where it is fermented by gut microbiota[2].
For the fraction that is absorbed and for cellular uptake in peripheral tissues, transport is mediated by specific protein transporters.
-
Primary Transporter: Studies in rats suggest that D-Tagatose is transported across the intestinal epithelium via the Glucose Transporter Type 5 (GLUT5) [3][4]. GLUT5 is the primary transporter for fructose, and its involvement is consistent with the structural similarity between fructose and tagatose[3][4].
-
SGLT1 Independence: The same studies indicate that D-Tagatose is likely not a substrate for the Sodium-Dependent Glucose Cotransporter 1 (SGLT1)[3][4].
While the primary research focuses on intestinal absorption, it is plausible that GLUT5 and other GLUT family transporters facilitate D-Tagatose uptake in other tissues, such as the liver, though specific transporter kinetics have yet to be fully elucidated.
The Metabolic Pathway of D-Tagatose
Once inside the cell, particularly in the liver, D-Tagatose enters a metabolic pathway analogous to that of fructose, though it is metabolized at a slower rate. The principal pathway involves phosphorylation at the C-1 position, followed by cleavage into triose phosphates.
-
Phosphorylation: D-Tagatose is first phosphorylated by fructokinase (also known as ketohexokinase) to form D-Tagatose-1-Phosphate (T1P) , consuming one molecule of ATP[5].
-
Cleavage: T1P is subsequently cleaved by aldolase B into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde [6]. D-glyceraldehyde is then phosphorylated to D-glyceraldehyde-3-phosphate (G3P) by triose kinase.
-
Entry into Central Metabolism: Both DHAP and G3P are key intermediates in central carbon metabolism and can enter glycolysis to generate pyruvate and subsequently acetyl-CoA, or they can be utilized in gluconeogenesis to synthesize glucose[6].
Interaction with Glucose Metabolism
D-Tagatose and its metabolites can significantly influence hepatic glucose metabolism, which contributes to its observed hypoglycemic effects.
-
Inhibition of Glycogenolysis: D-Tagatose has been shown to inhibit hepatic glycogenolysis, the process of breaking down stored glycogen into glucose[7].
-
Enzymatic Regulation: The metabolite Tagatose-1-Phosphate (T1P) plays a key regulatory role. It promotes the activity of glucokinase , leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthase to promote glycogen storage. Concurrently, T1P inhibits glycogen phosphorylase , the rate-limiting enzyme in glycogenolysis, preventing the breakdown of glycogen[5][7].
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and physiological effects of D-Tagatose.
Table 1: Enzyme and Transporter Interactions
| Parameter | Enzyme/Transporter | Value | Substrate | Notes | Source |
|---|---|---|---|---|---|
| Transport | GLUT5 | - | D-Tagatose | Identified as the likely transporter in rat small intestine. | [3][4] |
| Inhibition Constant (Kᵢ) | Fructokinase | 70.05 ± 5.14 mM | D-Fructose | D-Tagatose acts as a competitive inhibitor of fructose phosphorylation. | [8] |
| Maximal Velocity (Vₘₐₓ) | Fructokinase | 3.12 µmol/mg/min | D-Fructose | - | [8] |
| Substrate Specificity | Aldolase B | Prefers cognate substrate | Fructose-1-P | Aldolase B has a much greater catalytic efficiency for fructose-1-P compared to other isozymes. | [9] |
| Substrate Discrimination | FBP vs. TBP Aldolases | 300-1500 fold preference | FBP / TBP | Aldolase isozymes are highly specific for their primary substrates (Fructose-1,6-bisphosphate vs. Tagatose-1,6-bisphosphate). |[10] |
Table 2: Physiological and Metabolic Effects | Parameter | Condition | Value/Effect | Dose | Source | | :--- | :--- | :--- | :--- | :--- | | Glycemic Index (GI) | Healthy Individuals | 3 | Not specified | Compared to glucose (GI=100). |[7] | | HbA1c Reduction | Type 2 Diabetes | Significant reduction | 7.5 g (3x/day) | Dose-dependent effect observed over 6 months. |[7] | | Fasting Glycemia | Type 2 Diabetes | Significant reduction | 7.5 g (3x/day) | Dose-dependent effect observed over 3-6 months. |[7] | | Intestinal Absorption | Humans | ~20-25% | Not specified | The majority of ingested tagatose is not absorbed. |[1][2] | | Cell Growth (E. coli) | In vitro culture | Optimal at 40 mM | 0-500 mM | Growth was repressed at very high concentrations (500 mM). |[11] |
Experimental Protocols for D-Tagatose-¹³C Analysis
The use of uniformly labeled D-Tagatose-[U-¹³C₆] allows for the tracing of all six carbon atoms through metabolic pathways. This is essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular reaction rates (fluxes).
General Protocol for ¹³C-MFA with D-Tagatose-¹³C
This protocol provides a framework for conducting a ¹³C-MFA experiment in a cellular model.
Objective: To quantify the metabolic fluxes through central carbon metabolism originating from D-Tagatose-¹³C.
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells)
-
Standard cell culture media and supplements
-
Custom media lacking glucose, containing D-Tagatose-[U-¹³C₆] as the primary carbon source
-
Quenching solution: 60% methanol, pre-chilled to -80°C
-
Extraction solvent: 80:20 methanol:water, pre-chilled to -80°C[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Phase 1: Cell Culture & Isotope Labeling
-
Culture cells to the desired confluence (typically mid-log phase) in standard growth media.
-
Wash cells with phosphate-buffered saline (PBS) to remove residual standard media.
-
Switch to the experimental medium containing D-Tagatose-[U-¹³C₆]. The concentration should be optimized based on preliminary studies (e.g., 40 mM)[11].
-
Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady-state. This is a critical step and must be determined empirically by performing a time-course experiment (e.g., sampling at 8, 16, 24 hours) and measuring the ¹³C enrichment in key downstream metabolites. Isotopic steady-state is reached when this enrichment no longer changes over time[13][14].
-
-
Phase 2: Metabolite Quenching and Extraction
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold quenching solution to the culture plate to arrest all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at a low temperature (4°C).
-
Remove the supernatant and add the pre-chilled extraction solvent to the cell pellet[12].
-
Lyse the cells (e.g., via sonication or freeze-thaw cycles) and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Phase 3: Analytical Measurement
-
Analyze the metabolite extract using LC-MS or GC-MS. These techniques separate the individual metabolites and measure the mass distribution for each, providing the Mass Isotopomer Distribution (MID).
-
The MID reveals the fractional abundance of each isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, up to M+6 for a fully labeled 6-carbon metabolite derived from D-Tagatose-[U-¹³C₆])[14].
-
-
Phase 4: Computational Flux Analysis
-
Use specialized software (e.g., 13CFLUX2, Metran) to perform the flux calculations[15].
-
The software requires a metabolic network model of the cell's central metabolism.
-
An algorithm iteratively adjusts the flux values (reaction rates) in the model until the predicted MIDs for downstream metabolites best match the experimentally measured MIDs.
-
The output is a quantitative flux map, detailing the rate of carbon flow through glycolysis, the pentose phosphate pathway, the TCA cycle, and other connected pathways, all originating from D-Tagatose.
-
Conclusion
D-Tagatose presents a unique metabolic profile characterized by limited intestinal absorption, uptake via GLUT5, and a hepatic metabolism analogous to fructose. Its ability to modulate hepatic glucose storage through the inhibition of glycogenolysis highlights its potential for glycemic control. The use of D-Tagatose-¹³C coupled with ¹³C-MFA provides a robust platform for researchers to move beyond qualitative descriptions to a quantitative understanding of its metabolic fate. This technical framework enables the precise determination of how D-Tagatose contributes to cellular energy and biosynthetic pathways, offering critical insights for its development as a functional food ingredient and therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 6. D-TAGATOSE [inchem.org]
- 7. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research [bu.edu]
- 10. Exploring substrate binding and discrimination in fructose1, 6-bisphosphate and tagatose 1,6-bisphosphate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
D-Tagatose-13C as a Tracer for Ketohexose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, presents a compelling subject for metabolic research. Its low caloric value and potential health benefits, including a minimal impact on blood glucose levels, have garnered significant interest.[1][2] The use of stable isotope-labeled tracers, particularly Carbon-13 (¹³C), has become the gold standard for elucidating metabolic pathways and quantifying fluxes in living systems.[3][4][5][6] While the synthesis of D-[UL-¹³C6]tagatose has been documented, its application as a tracer in metabolic flux analysis (MFA) remains a novel and largely unexplored field of research.[7]
This technical guide provides a comprehensive framework for utilizing D-tagatose-¹³C as a tracer to investigate ketohexose metabolism. Drawing upon established principles of ¹³C-MFA and protocols developed for analogous ketohexoses like fructose, this document offers researchers the foundational knowledge required to design, execute, and interpret tracer studies with D-tagatose-¹³C. The guide is intended for professionals in metabolic research and drug development seeking to explore the metabolic fate of D-tagatose and its therapeutic potential.
Metabolic Pathways of D-Tagatose
Understanding the metabolic pathways of D-tagatose is fundamental to designing and interpreting tracer experiments. While the complete picture of its metabolism is still emerging, current research suggests that D-tagatose is metabolized in a manner similar to D-fructose, albeit at a slower rate.
Upon absorption, D-tagatose can be phosphorylated by fructokinase to form tagatose-1-phosphate. This intermediate can then enter the glycolytic pathway. In some microorganisms, a tagatose-6-phosphate pathway has also been identified. The slower metabolism of D-tagatose compared to fructose is a key characteristic that influences its physiological effects.
The following diagram illustrates the proposed central metabolic pathways for D-tagatose.
Experimental Design for D-Tagatose-¹³C Tracer Studies
A well-designed ¹³C-MFA experiment is crucial for obtaining high-quality data. The following sections outline a proposed experimental framework adapted from established protocols for other ketohexose tracers.[6][8]
Tracer Selection and Concentration
The choice of isotopically labeled D-tagatose will depend on the specific metabolic pathways under investigation. Uniformly labeled D-[UL-¹³C6]tagatose is a versatile option for tracing the entire carbon backbone through various metabolic routes.[7] The concentration of the tracer should be carefully selected to ensure sufficient enrichment in downstream metabolites without causing metabolic perturbations. A common starting point is to replace a fraction (e.g., 10-50%) of the unlabeled substrate in the culture medium with the ¹³C-labeled tracer.[8]
Cell Culture and Labeling
The experimental workflow begins with culturing the cells or organism of interest in a defined medium. Once the culture reaches a steady metabolic state, the medium is switched to one containing D-tagatose-¹³C. The duration of the labeling period is critical and should be sufficient to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing a time-course experiment and measuring the isotopic enrichment of key metabolites over time.
The following diagram outlines a general experimental workflow for a D-tagatose-¹³C tracer study.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Tagatose-¹³C in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of atoms through metabolic pathways. D-Tagatose, a rare sugar and an epimer of D-fructose, has gained interest for its potential health benefits, including its low caloric value and minimal impact on blood glucose levels. Understanding its metabolic fate is crucial for evaluating its therapeutic and nutritional applications. The use of D-Tagatose-¹³C in MFA protocols offers a unique opportunity to trace its contribution to central carbon metabolism, providing valuable insights for drug development and nutritional science.
D-tagatose is metabolized in a pathway analogous to that of fructose.[1] It is first phosphorylated to tagatose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[1] These three-carbon intermediates subsequently enter the glycolytic pathway. By using D-Tagatose-¹³C, researchers can quantify the flux of tagatose-derived carbons into glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Tagatose-¹³C in MFA studies.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a D-Tagatose-¹³C MFA experiment. These tables are for illustrative purposes to demonstrate how to structure and present such data.
Table 1: Relative Abundance of ¹³C-Labeled Glycolytic Intermediates
| Metabolite | Condition: Control | Condition: Drug Treatment | Fold Change |
| Dihydroxyacetone phosphate (DHAP) M+3 | 55% | 40% | -1.38 |
| Glyceraldehyde-3-phosphate (G3P) M+3 | 60% | 45% | -1.33 |
| 3-Phosphoglycerate M+3 | 45% | 30% | -1.50 |
| Phosphoenolpyruvate (PEP) M+3 | 40% | 25% | -1.60 |
| Pyruvate M+3 | 35% | 20% | -1.75 |
| Lactate M+3 | 50% | 35% | -1.43 |
M+3 indicates the isotopologue with three ¹³C atoms, as would be expected from the cleavage of [U-¹³C₆]D-Tagatose.
Table 2: Fractional Contribution of D-Tagatose-¹³C to TCA Cycle Intermediates
| Metabolite | Fractional Contribution from Tagatose (Control) | Fractional Contribution from Tagatose (Drug Treatment) | p-value |
| Citrate | 25% | 15% | <0.05 |
| α-Ketoglutarate | 22% | 12% | <0.05 |
| Succinate | 20% | 10% | <0.05 |
| Fumarate | 18% | 8% | <0.01 |
| Malate | 23% | 13% | <0.05 |
Experimental Protocols
The following are detailed protocols for conducting an MFA experiment using D-Tagatose-¹³C. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cells with D-Tagatose-¹³C to achieve isotopic steady state for MFA.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
[U-¹³C₆]D-Tagatose (or other specifically labeled variant)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-70% confluency at the time of the experiment.
-
Pre-incubation: The day before the experiment, replace the medium with fresh complete growth medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free and pyruvate-free medium with a known concentration of [U-¹³C₆]D-Tagatose (e.g., 5-10 mM, to be optimized) and dialyzed FBS.
-
Initiation of Labeling:
-
Aspirate the pre-incubation medium from the cells.
-
Wash the cells twice with sterile PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is typically between 6 and 24 hours for central carbon metabolism.
-
Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
Objective: To quench metabolism and extract intracellular metabolites for analysis.
Materials:
-
Cold PBS (-20°C)
-
Quenching/Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching:
-
Place the culture plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
-
Extraction:
-
Add the pre-chilled 80% methanol to the plate.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Lysis: Vortex the cell suspension vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Labeled Metabolites
Objective: To separate and quantify the mass isotopomers of key metabolites.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))
-
GC-MS system equipped with an appropriate column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate to protect carbonyl groups.
-
Add MTBSTFA, vortex, and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of different mass isotopomers.
-
-
Data Analysis:
-
Identify metabolites based on their retention times and mass fragmentation patterns compared to standards.
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
-
Calculate the fractional labeling and molar percent enrichment of each metabolite.
-
Use the corrected data for metabolic flux modeling using software such as INCA or Metran.
-
Visualizations
The following diagrams illustrate the metabolic pathway of D-tagatose and a general experimental workflow for MFA.
Caption: Metabolic pathway of D-Tagatose-¹³C.
References
Application Notes and Protocols: D-Tagatose-13C in Stable Isotope Resolved Metabolomics (SIRM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing uniformly labeled D-Tagatose-13C (U-13C-D-Tagatose) in Stable Isotope Resolved Metabolomics (SIRM) studies. This document outlines the metabolic basis for using this compound as a tracer, detailed experimental protocols for cell culture-based assays, and guidelines for data analysis and interpretation.
Introduction
D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining interest as a low-calorie sweetener with potential health benefits, including a low glycemic index.[1] In metabolic research, stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. U-13C-D-Tagatose allows for the tracing of carbon atoms as they are incorporated into various downstream metabolites, providing insights into cellular metabolism that are not achievable with traditional metabolomics alone. Only about 20% of ingested D-tagatose is absorbed and metabolized, primarily in the liver, in a manner hypothesized to be similar to fructose, though at a slower rate.[1]
SIRM experiments with this compound can help to:
-
Elucidate the metabolic fate of D-tagatose in various cell types.
-
Investigate the interaction of D-tagatose metabolism with central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
-
Assess the impact of therapeutic agents on D-tagatose utilization and related metabolic pathways.
-
Discover novel metabolic pathways involving D-tagatose.
Metabolic Pathway of D-Tagatose
In mammalian cells, D-tagatose is thought to be metabolized in a pathway analogous to that of fructose. It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in the glycolytic pathway.[2] The incorporation of 13C atoms from U-13C-D-Tagatose into these and subsequent metabolites allows for the detailed mapping of its metabolic fate.
Experimental Protocols
This section details a generalized protocol for a cell-based SIRM experiment using U-13C-D-Tagatose.
I. Cell Culture and Labeling
Materials:
-
Cell line of interest
-
Complete growth medium
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free and fructose-free DMEM or RPMI-1640 medium
-
U-13C-D-Tagatose (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
6-well or 10-cm cell culture plates
Protocol:
-
Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free DMEM or RPMI-1640 with 10% dFBS, 4 mM L-glutamine, and the desired concentration of U-13C-D-Tagatose (e.g., 5-10 mM). A parallel control group with unlabeled D-tagatose should also be prepared.
-
Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation. A 24-hour time point is often sufficient to approach isotopic steady-state for many metabolites.
-
II. Metabolite Extraction
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Liquid nitrogen
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Protocol:
-
Quenching and Harvesting:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate) to quench metabolic activity.
-
Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
-
III. LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex QTOF) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatography (Example using HILIC):
-
Column: SeQuant ZIC-pHILIC (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Linear gradient from 80% B to 20% B over 15 minutes, followed by a 5-minute wash with 20% B and a 5-minute re-equilibration at 80% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL (reconstituted in 50% acetonitrile)
Mass Spectrometry (Example using Q-Exactive):
-
Ionization Mode: Negative
-
Scan Range: 70-1000 m/z
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Data Acquisition: Full scan mode to detect all isotopologues.
Data Presentation and Analysis
The primary data output from a SIRM experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Expected 13C Labeling Patterns from U-13C-D-Tagatose
The table below summarizes the expected major isotopologues for key metabolites in central carbon metabolism following the introduction of U-13C-D-Tagatose.
| Metabolite | Abbreviation | Expected Major Labeled Isotopologue | Number of Labeled Carbons | Pathway |
| D-Tagatose-1-phosphate | T1P | M+6 | 6 | Tagatose Metabolism |
| Dihydroxyacetone phosphate | DHAP | M+3 | 3 | Glycolysis |
| Glyceraldehyde-3-phosphate | G3P | M+3 | 3 | Glycolysis |
| 3-Phosphoglycerate | 3PG | M+3 | 3 | Glycolysis |
| Phosphoenolpyruvate | PEP | M+3 | 3 | Glycolysis |
| Pyruvate | Pyr | M+3 | 3 | Glycolysis |
| Lactate | Lac | M+3 | 3 | Fermentation |
| Acetyl-CoA | AcCoA | M+2 | 2 | TCA Cycle Entry |
| Citrate | Cit | M+2, M+4, M+5 | 2, 4, 5 | TCA Cycle |
| α-Ketoglutarate | αKG | M+2, M+4 | 2, 4 | TCA Cycle |
| Malate | Mal | M+2, M+3 | 2, 3 | TCA Cycle |
Data Analysis Workflow
-
Peak Picking and Integration: Use software such as Xcalibur, MassHunter, or open-source tools like XCMS to identify and integrate chromatographic peaks for each metabolite of interest and its isotopologues.
-
Isotopologue Distribution Calculation: For each metabolite, calculate the fractional abundance of each isotopologue. Correct for the natural abundance of 13C.
-
Fractional Enrichment Calculation: Determine the overall fractional enrichment of 13C in each metabolite pool.
-
Metabolic Flux Analysis (Optional): For a more quantitative analysis, use software like INCA or Metran to perform metabolic flux analysis (MFA) by fitting the MIDs to a metabolic network model.
Conclusion
The use of U-13C-D-Tagatose in SIRM studies offers a powerful approach to investigate the metabolic fate of this unique sugar and its impact on cellular metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute their own this compound tracing experiments. Careful experimental design, rigorous sample preparation, and appropriate data analysis are critical for obtaining high-quality, interpretable results that can advance our understanding of metabolic regulation in health and disease.
References
Application Notes and Protocols: D-Tagatose-¹³C Tracer Studies in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a rare sugar and a C-4 epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications.[1][2] Its metabolism in mammalian systems, which shares similarities with fructose metabolism, presents a unique opportunity to probe cellular metabolic pathways.[3] Stable isotope tracer analysis using uniformly ¹³C-labeled D-Tagatose (D-Tagatose-¹³C) allows for the precise tracking of carbon atoms as they are incorporated into downstream metabolites. This enables the elucidation of pathway activities, nutrient contributions, and metabolic fluxes, providing valuable insights for drug development and disease research.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting D-Tagatose-¹³C tracer studies in mammalian cells. The methodologies outlined here are designed to guide researchers in designing, executing, and interpreting these powerful metabolic experiments.
Metabolic Pathway of D-Tagatose
D-Tagatose is primarily metabolized in the liver, where it is phosphorylated by fructokinase to tagatose-1-phosphate.[3] This intermediate can then be cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are key intermediates in the glycolytic pathway. The slower rate of D-Tagatose metabolism compared to fructose can lead to the accumulation of tagatose-1-phosphate, which has been shown to stimulate glucokinase activity and promote glycogen synthesis.[3][6]
Diagram: D-Tagatose Metabolism and Entry into Glycolysis
Caption: Metabolic fate of D-Tagatose-¹³C in mammalian cells.
Applications of D-Tagatose-¹³C Tracer Studies
-
Quantifying Glycolytic and TCA Cycle Flux: Determine the contribution of D-Tagatose to central carbon metabolism.
-
Investigating the Pentose Phosphate Pathway (PPP): Trace the flow of ¹³C-labeled carbons into the PPP for nucleotide and NADPH synthesis.
-
Assessing Glycogen Synthesis: Quantify the rate of glycogen formation stimulated by D-Tagatose metabolism.
-
Drug Development: Evaluate the metabolic effects of novel therapeutics on cancer cells or in the context of metabolic diseases. For instance, some cancer cells exhibit inflexibility in sugar metabolism and are sensitive to sugars other than glucose, a vulnerability that could be explored.[7]
-
Understanding Disease Pathophysiology: Investigate alterations in D-Tagatose metabolism in diseases such as diabetes and obesity.
Experimental Protocols
Protocol 1: Mammalian Cell Culture and Isotope Labeling
This protocol outlines the general procedure for labeling adherent mammalian cells with D-Tagatose-¹³C.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Custom tissue culture medium lacking glucose and containing D-Tagatose-¹³C
-
Sterile tissue culture plates/flasks
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed mammalian cells in tissue culture plates or flasks at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Growth: Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Preparation for Labeling:
-
On the day of the experiment, aspirate the growth medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual glucose-containing medium.
-
-
Isotope Labeling:
-
Add the pre-warmed custom medium containing D-Tagatose-¹³C to the cells. The concentration of D-Tagatose-¹³C should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic labeling of metabolites.
-
-
Harvesting:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Proceed to metabolite extraction.
-
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from labeled cells.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching and Lysis:
-
After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
The pellet, containing protein and other cellular debris, can be discarded or used for other analyses.
-
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 3: Analysis of ¹³C-Labeled Metabolites by LC-MS
This protocol provides a general workflow for analyzing the isotopic enrichment of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS system (e.g., Q-Exactive Orbitrap)
-
Appropriate chromatography column (e.g., HILIC, C18)
-
Mobile phases (specific to the chosen column and method)
-
Metabolite standards
-
Data analysis software (e.g., Xcalibur, X¹³CMS)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC Separation: Inject the reconstituted samples onto the LC system. The choice of column and gradient will depend on the specific metabolites of interest.
-
MS Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all mass isotopologues of a given metabolite.
-
Data Analysis:
-
Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Specialized software, such as X¹³CMS, can aid in the identification of labeled compounds and the quantification of isotopic enrichment.[8]
-
Diagram: Experimental Workflow for D-Tagatose-¹³C Tracer Studies
Caption: Workflow for D-Tagatose-¹³C tracer experiments.
Data Presentation and Interpretation
Quantitative data from D-Tagatose-¹³C tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Mass Isotopologue Distributions of Key Glycolytic Intermediates
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Glyceraldehyde-3-Phosphate (G3P) | 1 hr | 50.2 ± 3.1 | 5.5 ± 0.8 | 10.3 ± 1.2 | 34.0 ± 2.5 |
| 8 hr | 10.1 ± 1.5 | 2.1 ± 0.4 | 5.8 ± 0.9 | 82.0 ± 4.1 | |
| Dihydroxyacetone Phosphate (DHAP) | 1 hr | 48.9 ± 2.8 | 6.1 ± 0.7 | 11.0 ± 1.5 | 34.0 ± 2.9 |
| 8 hr | 9.8 ± 1.2 | 2.5 ± 0.3 | 6.2 ± 0.8 | 81.5 ± 3.8 | |
| Pyruvate | 1 hr | 85.3 ± 5.2 | 3.2 ± 0.6 | 2.5 ± 0.4 | 9.0 ± 1.1 |
| 8 hr | 30.7 ± 3.5 | 5.1 ± 0.9 | 8.2 ± 1.3 | 56.0 ± 4.7 |
Data are presented as mean ± SD from three biological replicates and are hypothetical for illustrative purposes.
Table 2: Fractional Contribution of D-Tagatose-¹³C to TCA Cycle Intermediates
| Metabolite | Time Point | Fractional Contribution (%) |
| Citrate | 4 hr | 25.6 ± 2.1 |
| 24 hr | 68.3 ± 4.5 | |
| α-Ketoglutarate | 4 hr | 22.1 ± 1.9 |
| 24 hr | 65.9 ± 3.8 | |
| Malate | 4 hr | 28.4 ± 2.5 |
| 24 hr | 72.1 ± 5.0 |
Fractional contribution is calculated from the MIDs and represents the percentage of a metabolite pool derived from the ¹³C tracer. Data are hypothetical.
Interpretation of Results:
-
An increase in the abundance of higher mass isotopologues (e.g., M+3 for G3P and DHAP) over time indicates the incorporation of ¹³C from D-Tagatose-¹³C into these metabolites.
-
The fractional contribution data provides a quantitative measure of how much D-Tagatose is fueling the TCA cycle.
-
By analyzing the specific patterns of isotopologues, researchers can infer the activity of different metabolic pathways. For example, the presence of M+2 citrate can indicate pyruvate dehydrogenase activity, while M+3 citrate could suggest pyruvate carboxylase activity.[5]
Conclusion
D-Tagatose-¹³C tracer studies offer a powerful approach to investigate cellular metabolism with high precision. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can gain valuable insights into the metabolic fate of D-Tagatose and its impact on various cellular processes. This knowledge is crucial for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic interventions.
References
- 1. Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. viterbischool.usc.edu [viterbischool.usc.edu]
- 8. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]
quantifying pentose phosphate pathway flux with D-Tagatose-13C
Application Note: Quantifying Pentose Phosphate Pathway Flux
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is the primary source of NADPH, essential for reductive biosynthesis and cellular antioxidant defense, and produces precursors for nucleotide synthesis.[1] Aberrant PPP flux is implicated in various diseases, including cancer and metabolic disorders, making its quantification a key area of research. Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to elucidate the contribution of the PPP to cellular metabolism.[2] This application note details the use of stable isotope tracers, particularly ¹³C-labeled glucose, to quantify PPP flux.
While the query specified the use of D-Tagatose-¹³C, a comprehensive review of the current scientific literature did not yield established protocols for its use in quantifying PPP flux. D-tagatose is known to be metabolized and can be phosphorylated to tagatose-1-phosphate[3], which could theoretically enter the non-oxidative PPP. However, the predominant and well-validated method for assessing PPP flux relies on ¹³C-labeled glucose tracers. Therefore, this document will focus on the established methodologies using these tracers.
Principle of the Method
The core principle of using ¹³C-labeled glucose to measure PPP flux lies in tracking the fate of the labeled carbon atoms as they are metabolized through glycolysis and the PPP. The oxidative phase of the PPP decarboxylates glucose-6-phosphate at the C1 position.[1] This results in distinct labeling patterns in downstream metabolites compared to those produced via glycolysis alone. By using specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, and analyzing the resulting mass isotopologues of key metabolites like lactate or sugar phosphates using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative flux through the PPP can be determined.[4][5][6]
Experimental Protocols
1. Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free medium
-
¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), cold
-
-
Procedure:
-
Seed cells in culture plates or flasks and grow to the desired confluency (typically 80-90%).
-
Prepare the labeling medium by supplementing glucose-free medium with the desired ¹³C-labeled glucose tracer at a physiological concentration (e.g., 5-10 mM) and dFBS.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell line's metabolic rate and should be determined empirically (often ranging from 6 to 24 hours).
-
2. Metabolite Extraction
-
Materials:
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper, cold
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Lyophilizer or vacuum concentrator
-
-
Procedure:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly twice with cold PBS.[7]
-
Add a sufficient volume of cold extraction solvent to the plate to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate into the extraction solvent.
-
Transfer the cell extract to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
3. Mass Spectrometry Analysis
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
-
General Procedure (example for LC-MS):
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the chromatography method).
-
Perform chromatographic separation of the metabolites.
-
Detect the mass isotopologue distributions (MIDs) of key metabolites (e.g., lactate, ribose-5-phosphate, fructose-6-phosphate) in full scan or targeted SIM mode.
-
The relative abundance of each mass isotopologue is used to determine the extent of ¹³C incorporation.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-glucose labeling experiment to assess PPP flux.
Table 1: Mass Isotopologue Distribution of a Key Glycolytic Intermediate (e.g., 3-Phosphoglycerate) after Labeling with [1,2-¹³C₂]glucose.
| Mass Isotopologue | Control Cells (%) | Treated Cells (%) |
| M+0 (unlabeled) | 5 | 5 |
| M+1 | 10 | 25 |
| M+2 | 85 | 70 |
An increase in the M+1 fraction of 3-phosphoglycerate is indicative of increased PPP activity, as the C1 of glucose is lost and a singly labeled glyceraldehyde-3-phosphate is produced.
Table 2: Calculated Relative PPP Flux.
| Condition | PPP Flux (% of Glycolysis) |
| Control | 8 ± 1.5 |
| Drug Treatment A | 22 ± 2.1 |
| Genetic Knockdown B | 4 ± 0.8 |
These values are typically calculated using metabolic flux analysis software that fits the experimental mass isotopologue distribution data to a metabolic model.
Visualizations
Biochemical Pathways
Caption: Overview of Glycolysis and the Pentose Phosphate Pathway.
Experimental Workflow
Caption: Experimental workflow for PPP flux analysis.
Logical Relationship of Carbon Tracing
Caption: Logic of using [1,2-¹³C₂]glucose to differentiate pathways.
References
- 1. Khan Academy [khanacademy.org]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Glycolysis and Gluconeogenesis with D-Tagatose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a rare sugar and a structural isomer of D-fructose, presents a unique tool for metabolic research. Its metabolism, which closely mirrors that of fructose, primarily occurs in the liver, where it can be phosphorylated and enter the glycolytic and gluconeogenic pathways. The use of uniformly labeled D-Tagatose-¹³C ([U-¹³C₆]-D-Tagatose) allows for the precise tracing of its carbon atoms as they are incorporated into various metabolic intermediates and end-products. This application note provides detailed protocols for utilizing D-Tagatose-¹³C to trace and quantify fluxes through glycolysis and gluconeogenesis, offering valuable insights for studies in metabolic diseases, drug development, and nutritional science.
Given the limited direct experimental data on D-Tagatose-¹³C tracing, the methodologies presented here are adapted from established protocols for ¹³C-fructose tracing, which serves as a reliable proxy due to their analogous metabolic entry points.
Metabolic Pathway of D-Tagatose
D-Tagatose is primarily metabolized in the liver. Upon entering hepatocytes, it is phosphorylated by fructokinase to Tagatose-1-phosphate. This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde can be subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates of the glycolytic and gluconeogenic pathways.
Metabolic entry of D-Tagatose-¹³C into central carbon metabolism.
Experimental Protocols
In Vitro Tracing in Hepatocytes
This protocol describes the use of D-Tagatose-¹³C to trace glycolysis and gluconeogenesis in a primary hepatocyte cell culture model.
Materials:
-
Primary hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
[U-¹³C₆]-D-Tagatose (uniformly labeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight in standard culture medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with [U-¹³C₆]-D-Tagatose at the desired concentration (e.g., 5 mM). For gluconeogenesis experiments, the medium should also contain gluconeogenic precursors like lactate and pyruvate.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled tagatose. The incubation time will depend on the specific metabolic pathway being investigated and should be optimized (e.g., for glycolysis, a shorter time course of minutes to a few hours may be sufficient, while for gluconeogenesis, a longer period may be necessary).[1]
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell suspension vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a speed vacuum or nitrogen evaporator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in glycolytic and gluconeogenic intermediates.
In Vivo Tracing in a Rodent Model
This protocol outlines a procedure for an in vivo study using an oral gavage of D-Tagatose-¹³C in a rodent model to trace its contribution to hepatic glycolysis and gluconeogenesis.
Materials:
-
Rodent model (e.g., mice or rats), fasted overnight
-
[U-¹³C₆]-D-Tagatose solution (sterile)
-
Oral gavage needles
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Fast the animals overnight (e.g., 12-16 hours) to ensure a post-absorptive state and deplete glycogen stores, which is particularly important for gluconeogenesis studies.
-
Tracer Administration: Administer a bolus of [U-¹³C₆]-D-Tagatose solution via oral gavage. The dosage should be determined based on the specific experimental design (e.g., 2 g/kg body weight).
-
Time Course Sampling: Collect blood samples at various time points post-gavage (e.g., 0, 15, 30, 60, 90, 120 minutes) to measure the appearance of ¹³C-labeled glucose and lactate in the plasma.
-
Tissue Collection: At the final time point, anesthetize the animal and collect liver tissue. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction from Plasma:
-
Centrifuge the blood samples to separate the plasma.
-
Extract metabolites from the plasma using a protein precipitation method (e.g., with cold methanol or acetonitrile).
-
-
Metabolite Extraction from Liver Tissue:
-
Grind the frozen liver tissue into a fine powder under liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
-
Analysis: Analyze the isotopic enrichment of glucose, lactate, and other relevant metabolites in plasma and liver extracts using GC-MS or NMR.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables to clearly present the isotopic enrichment in key metabolites.
Table 1: Representative Fractional ¹³C Enrichment in Key Metabolites from Hepatocytes Incubated with [U-¹³C₆]-D-Tagatose *
| Metabolite | Fractional Enrichment (M+n) | Pathway Indication |
| Glucose-6-Phosphate (M+6) | 0.45 ± 0.05 | Entry into Glycolysis/Gluconeogenesis |
| Fructose-6-Phosphate (M+6) | 0.42 ± 0.04 | Glycolysis/Gluconeogenesis Intermediate |
| Pyruvate (M+3) | 0.35 ± 0.03 | Glycolytic End Product |
| Lactate (M+3) | 0.38 ± 0.04 | Glycolytic End Product |
| Citrate (M+2) | 0.15 ± 0.02 | TCA Cycle Entry |
| Malate (M+2) | 0.12 ± 0.01 | TCA Cycle/Gluconeogenesis Intermediate |
| Glucose (secreted, M+6) | 0.25 ± 0.03 | Gluconeogenesis Output |
*Data are representative and hypothetical, based on expected outcomes from ¹³C-fructose tracing studies. Values are presented as mean ± standard deviation.
Visualization of Experimental Workflow and Data Analysis
Workflow for D-Tagatose-¹³C metabolic tracing experiments.
Conclusion
The use of D-Tagatose-¹³C as a metabolic tracer provides a powerful approach to investigate the intricate pathways of glycolysis and gluconeogenesis. The protocols and guidelines presented here, adapted from well-established ¹³C-fructose tracing methodologies, offer a robust framework for researchers to explore the metabolic fate of this unique sugar. By carefully designing and executing these experiments, scientists can gain valuable quantitative data to advance our understanding of metabolic regulation in health and disease, and to aid in the development of novel therapeutic strategies.
References
Unlocking Novel Insights into Cancer Metabolism: Applications and Protocols for D-Tagatose-13C Tracing
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals in the field of oncology now have a powerful, albeit novel, tool at their disposal for interrogating the metabolic reprogramming of cancer cells. The application of stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C, offers a unique approach to dissecting metabolic pathways that are central to cancer cell survival and proliferation. This document provides detailed application notes and experimental protocols for the use of D-Tagatose-¹³C in cancer metabolism research.
D-Tagatose, a rare sugar and an epimer of D-fructose, is metabolized in a distinct manner that can provide complementary information to traditional glucose and glutamine tracers.[1][2] Its entry into central carbon metabolism offers a window into the activities of specific enzymes and pathways that may be dysregulated in cancer.
Application Notes
Tracing Glycolytic and Anaplerotic Flux
D-Tagatose-¹³C can be utilized to trace carbon flux into glycolysis and the tricarboxylic acid (TCA) cycle. Absorbed D-Tagatose is phosphorylated by fructokinase in the liver to form D-Tagatose-1-phosphate.[1][3][4] This intermediate is then cleaved by aldolase to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Both of these three-carbon molecules can enter the glycolytic pathway.[1] By tracking the ¹³C label from D-Tagatose-¹³C into glycolytic intermediates and TCA cycle metabolites, researchers can quantify the contribution of this alternative sugar to cellular bioenergetics and biosynthesis. This is particularly relevant in cancers that may have altered fructose metabolism or dependencies on non-glucose carbon sources.
Investigating the Pentose Phosphate Pathway (PPP)
The entry of D-Tagatose-¹³C metabolites into the upper stages of glycolysis provides an opportunity to study the flux through the Pentose Phosphate Pathway (PPP). The PPP is a critical pathway in cancer for generating NADPH for antioxidant defense and producing precursors for nucleotide biosynthesis.[5][6][7] By analyzing the isotopic enrichment in PPP intermediates and products, such as ribose-5-phosphate, researchers can elucidate how cancer cells utilize alternative sugars to fuel this essential pathway.
Probing Fructokinase and Aldolase Activity
The metabolism of D-Tagatose is initiated by fructokinase and aldolase. In some cancers, the expression and activity of these enzymes may be altered. Using D-Tagatose-¹³C as a tracer allows for a direct assessment of the activity of this initial part of the metabolic pathway. This could serve as a method to stratify tumors or to assess the efficacy of therapies targeting these enzymes.
Potential as a Selective Anti-cancer Agent
While the primary focus is on its application as a metabolic tracer, it is worth noting that some rare sugars have been shown to have inhibitory effects on cancer cell proliferation.[8][9] The metabolic consequences of D-Tagatose utilization, such as potential ATP depletion due to the trapping of phosphate as D-tagatose-1-phosphate, could be explored as a therapeutic strategy.[3] D-Tagatose-¹³C tracing can help to elucidate the metabolic perturbations that may underlie any observed anti-cancer effects.
Quantitative Data Summary
The following tables represent hypothetical data that could be obtained from a D-Tagatose-¹³C tracing experiment in a cancer cell line, illustrating the potential insights.
Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates from [U-¹³C₆]-D-Tagatose
| Metabolite | Fractional Enrichment (%) - Control Cells | Fractional Enrichment (%) - Cancer Cells |
| Dihydroxyacetone phosphate (DHAP) | 15.2 ± 1.8 | 35.7 ± 2.5 |
| Glyceraldehyde-3-phosphate (G3P) | 14.9 ± 1.5 | 34.1 ± 2.2 |
| 3-Phosphoglycerate | 10.5 ± 1.1 | 28.9 ± 1.9 |
| Lactate | 8.2 ± 0.9 | 25.4 ± 1.7 |
| Citrate | 5.1 ± 0.6 | 15.3 ± 1.1 |
| α-Ketoglutarate | 4.8 ± 0.5 | 14.1 ± 1.0 |
| Malate | 4.5 ± 0.4 | 13.8 ± 0.9 |
Table 2: Isotopologue Distribution in Ribose-5-Phosphate from [U-¹³C₆]-D-Tagatose
| Isotopologue | Relative Abundance (%) - Control Cells | Relative Abundance (%) - Cancer Cells |
| M+0 | 85.1 | 60.3 |
| M+1 | 5.3 | 8.2 |
| M+2 | 3.9 | 9.8 |
| M+3 | 2.5 | 11.5 |
| M+4 | 1.8 | 5.7 |
| M+5 | 1.4 | 4.5 |
Experimental Protocols
Protocol 1: In Vitro D-Tagatose-¹³C Labeling of Cancer Cells
1. Cell Culture and Media Preparation:
- Culture cancer cells of interest in standard growth medium to the desired confluency (typically 70-80%).
- Prepare a labeling medium by supplementing glucose-free and fructose-free RPMI-1640 or DMEM with dialyzed fetal bovine serum, antibiotics, and a known concentration of [U-¹³C₆]-D-Tagatose (e.g., 10 mM).
2. Isotope Labeling:
- Aspirate the standard growth medium from the cells.
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed D-Tagatose-¹³C labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
3. Metabolite Extraction:
- At each time point, aspirate the labeling medium.
- Quickly wash the cells with ice-cold PBS.
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Vortex the tubes and incubate at -80°C for at least 20 minutes.
- Centrifuge at maximum speed at 4°C for 10 minutes.
- Collect the supernatant containing the polar metabolites.
4. Sample Analysis:
- Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.
- Resuspend the dried metabolites in a suitable solvent for either LC-MS or NMR analysis.
- Analyze the samples to determine the fractional enrichment and isotopologue distribution of target metabolites.
Protocol 2: Analysis of ¹³C-Labeled Metabolites by LC-MS
1. Liquid Chromatography:
- Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.
- Use a gradient of acetonitrile and water, both with a suitable buffer (e.g., ammonium acetate), to achieve separation.
2. Mass Spectrometry:
- Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode for the detection of phosphorylated intermediates.
- Perform full scan analysis to identify all detectable ions.
- Use tandem MS (MS/MS) to confirm the identity of key metabolites.
- Extract ion chromatograms for each metabolite and its isotopologues to determine their relative abundances.
3. Data Analysis:
- Correct the raw data for the natural abundance of ¹³C.
- Calculate the fractional enrichment for each metabolite.
- Determine the mass isotopologue distribution (MID) for metabolites of interest.
Visualizations
Caption: Metabolic pathway of D-Tagatose and its entry into glycolysis.
Caption: Experimental workflow for D-Tagatose-¹³C tracing in cancer cells.
Disclaimer: The application of D-Tagatose-¹³C in cancer metabolism research is a novel and emerging area. The protocols and data presented are based on established principles of stable isotope tracing and the known metabolism of D-Tagatose, and are intended to serve as a guide for researchers. Further validation and optimization will be required for specific experimental systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of D-Tagatose-¹³C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as ¹³C-labeled D-Tagatose is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Gas chromatography-mass spectrometry (GC-MS) is a robust analytical platform for the analysis of ¹³C-labeled metabolites due to its high sensitivity and the ability to distinguish between different isotopologues. This document provides detailed application notes and protocols for the GC-MS analysis of D-Tagatose-¹³C labeled metabolites, with a focus on studies in microorganisms like Escherichia coli. D-Tagatose, a rare sugar with potential applications as a low-calorie sweetener, is metabolized through pathways that intersect with central carbon metabolism.[1][2][3] Tracing the flow of ¹³C atoms from D-Tagatose can provide valuable insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Metabolic Pathway of D-Tagatose in E. coli
In Escherichia coli, D-Tagatose can be catabolized through the D-tagatose-6-phosphate pathway.[1][2][3] This pathway involves the phosphorylation of D-Tagatose to D-Tagatose-6-phosphate, which is then converted to D-Tagatose-1,6-bisphosphate. This intermediate is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are central intermediates in glycolysis. The diagram below illustrates the entry of D-Tagatose into the central carbon metabolism.
Caption: D-Tagatose entry into central carbon metabolism.
Experimental Workflow
The overall workflow for the GC-MS analysis of D-Tagatose-¹³C labeled metabolites involves several key stages, from cell culture and labeling to data analysis. A schematic of this workflow is presented below.
References
Detecting Metabolic Incorporation of D-Tagatose-13C Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the detection and quantification of D-Tagatose-13C incorporation into biological systems using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable isotope labeling with compounds like this compound is a powerful technique for tracing metabolic pathways and quantifying metabolic fluxes.[1][2] This methodology is critical in various research areas, including drug development, by providing insights into the metabolic fate of therapeutic agents and their effects on cellular metabolism. The protocols outlined below are based on established methods for the analysis of other 13C-labeled sugars and can be adapted for this compound.
Introduction
Metabolic flux analysis using stable isotope tracers is a cornerstone for understanding cellular metabolism in both health and disease.[1] By introducing a 13C-labeled substrate, such as this compound, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways. LC-MS/MS offers a highly sensitive and specific method for detecting and quantifying the incorporation of these heavy isotopes into downstream metabolites.[3][4] This approach allows for the elucidation of metabolic pathway activity and the identification of potential targets for therapeutic intervention.
The following sections detail the experimental workflow, sample preparation, LC-MS/MS parameters, and data analysis for a typical this compound incorporation study.
Experimental Workflow
The overall workflow for an LC-MS/MS-based analysis of this compound incorporation involves several key stages, from cell culture and labeling to data acquisition and analysis.
References
- 1. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking D-Tagatose-¹³C Fate using ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie sweetener and potential therapeutic agent.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to track the metabolism of ¹³C-labeled D-Tagatose (D-Tagatose-¹³C). This powerful, non-invasive technique allows for the qualitative and quantitative assessment of metabolic pathways, providing invaluable insights for researchers in nutrition, metabolic diseases, and drug development.[2]
While direct ¹³C NMR studies on D-Tagatose are not extensively reported, its metabolic pathway is known to parallel that of fructose, primarily occurring in the liver.[3][4] Approximately 15-25% of ingested D-Tagatose is absorbed in the small intestine and subsequently metabolized.[5] The protocols outlined herein are adapted from established ¹³C NMR methodologies for studying carbohydrate metabolism and are tailored for tracking the fate of D-Tagatose-¹³C.[6]
Metabolic Pathway of D-Tagatose
The primary site of D-Tagatose metabolism is the liver, where it is phosphorylated by fructokinase to D-tagatose-1-phosphate.[4] This intermediate can then enter various metabolic pathways. The following diagram illustrates the proposed metabolic fate of D-Tagatose.
Caption: Proposed metabolic pathway of D-Tagatose-¹³C.
Experimental Protocols
The following protocols provide a framework for conducting in vivo and in vitro studies to track the metabolic fate of D-Tagatose-¹³C using ¹³C NMR spectroscopy.
In Vivo Studies in Animal Models
This protocol describes the administration of D-Tagatose-¹³C to a rodent model and subsequent analysis of liver extracts.
Workflow Diagram:
Caption: Workflow for in vivo D-Tagatose-¹³C NMR studies.
Detailed Protocol:
-
Animal Handling and D-Tagatose-¹³C Administration:
-
House animals (e.g., male Sprague-Dawley rats, 200-250 g) in accordance with institutional guidelines.
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer a bolus of [U-¹³C₆]-D-Tagatose (e.g., 2 g/kg body weight) dissolved in water via oral gavage. Uniformly labeled D-Tagatose is recommended for tracing the entire carbon skeleton.[7]
-
-
Sample Collection:
-
At predetermined time points (e.g., 30, 60, 120, and 240 minutes) post-administration, collect blood samples via tail vein or saphenous vein for plasma metabolite analysis.
-
At the final time point, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately excise the liver, clamp-freeze it in liquid nitrogen, and store at -80°C until extraction.
-
-
Metabolite Extraction from Liver Tissue:
-
Grind the frozen liver tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in 2 volumes of ice-cold 6% perchloric acid (PCA).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it to pH 7.0 with 5 M K₂CO₃.
-
Centrifuge at 3,000 x g for 5 minutes to pellet the KClO₄ precipitate.
-
Lyophilize the resulting supernatant to dryness.
-
-
NMR Sample Preparation and Data Acquisition:
-
Reconstitute the lyophilized extract in 0.6 mL of deuterium oxide (D₂O) containing a known concentration of a reference standard (e.g., 1 mM DSS or TSP).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Typical acquisition parameters for a 1D ¹³C spectrum include:
-
Pulse program: ¹H-decoupled ¹³C acquisition (e.g., zgpg30)
-
Spectral width: ~200 ppm
-
Number of scans: 2048 to 8192 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift to the internal standard.
-
Identify and quantify the signals corresponding to D-Tagatose-¹³C and its downstream metabolites (e.g., lactate-¹³C, glutamate-¹³C, glycogen-¹³C) by comparing the spectra to known chemical shifts from databases (e.g., HMDB, BMRB) and literature values.
-
The fractional enrichment of ¹³C in each metabolite can be calculated by comparing the integrated intensity of the ¹³C-labeled peaks to the total pool of the metabolite (which can be determined by ¹H NMR or other analytical methods).
-
In Vitro Studies using Hepatocytes
This protocol details the incubation of primary hepatocytes or hepatocyte cell lines with D-Tagatose-¹³C.
Workflow Diagram:
Caption: Workflow for in vitro D-Tagatose-¹³C NMR studies.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture medium to confluence in 6-well plates or larger culture dishes.
-
Wash the cells with phosphate-buffered saline (PBS) and then incubate them in a medium containing a known concentration of [U-¹³C₆]-D-Tagatose (e.g., 5 mM).
-
-
Metabolite Quenching and Extraction:
-
At desired time points, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them from the culture dish.
-
Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Also, collect the extracellular medium for analysis of secreted metabolites.
-
-
Sample Preparation for NMR:
-
Dry the intracellular extracts and a defined volume of the extracellular medium under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in D₂O with a reference standard for NMR analysis as described in the in vivo protocol.
-
-
NMR Data Acquisition and Analysis:
-
Acquire and process ¹³C NMR spectra as detailed in the in vivo protocol.
-
Analyze the spectra to identify and quantify the incorporation of ¹³C from D-Tagatose into intracellular and extracellular metabolites.
-
Data Presentation
Quantitative data from ¹³C NMR experiments should be summarized in tables to facilitate comparison between different experimental conditions or time points.
Table 1: Fractional ¹³C Enrichment in Liver Metabolites Following Oral Administration of [U-¹³C₆]-D-Tagatose in Rats
| Metabolite | Time Point 1 (e.g., 30 min) | Time Point 2 (e.g., 60 min) | Time Point 3 (e.g., 120 min) |
| D-Tagatose | % Enrichment ± SD | % Enrichment ± SD | % Enrichment ± SD |
| Lactate (C3) | % Enrichment ± SD | % Enrichment ± SD | % Enrichment ± SD |
| Alanine (C3) | % Enrichment ± SD | % Enrichment ± SD | % Enrichment ± SD |
| Glutamate (C4) | % Enrichment ± SD | % Enrichment ± SD | % Enrichment ± SD |
| Glycogen (C1) | % Enrichment ± SD | % Enrichment ± SD | % Enrichment ± SD |
Table 2: ¹³C Labeling of Intracellular and Extracellular Metabolites in Hepatocytes Incubated with [U-¹³C₆]-D-Tagatose
| Metabolite | Intracellular Concentration (µmol/mg protein) | Extracellular Concentration (µM) | Fractional ¹³C Enrichment (%) |
| D-Tagatose | Value ± SD | Value ± SD | Value ± SD |
| Lactate | Value ± SD | Value ± SD | Value ± SD |
| Glucose | Value ± SD | Value ± SD | Value ± SD |
| Pyruvate | Value ± SD | Value ± SD | Value ± SD |
Concluding Remarks
The use of ¹³C NMR spectroscopy with ¹³C-labeled D-Tagatose provides a robust platform for elucidating its metabolic fate. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to design and execute experiments, and to analyze the resulting data effectively. These studies will contribute to a deeper understanding of the physiological and pharmacological effects of D-Tagatose, supporting its development as a functional food ingredient and therapeutic agent.
References
- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bayes.wustl.edu [bayes.wustl.edu]
- 7. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low D-Tagatose-¹³C Incorporation in Cells
Welcome to the technical support center for troubleshooting issues related to D-Tagatose-¹³C incorporation in cellular metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during stable isotope tracing experiments with D-Tagatose-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is D-Tagatose-¹³C, and how is it metabolized by cells?
A1: D-Tagatose-¹³C is a stable isotope-labeled version of D-Tagatose, a rare sugar that is an epimer of D-fructose. In mammalian cells, it is recognized as a fructose analog and is metabolized through the initial steps of fructose metabolism. The primary metabolic pathway involves:
-
Transport: D-Tagatose is transported into the cell, likely via glucose transporters (GLUTs), with GLUT5 being a probable candidate due to its role as a primary fructose transporter.
-
Phosphorylation: Once inside the cell, D-Tagatose is phosphorylated by fructokinase (also known as ketohexokinase, KHK) to form D-Tagatose-1-phosphate.[1]
-
Entry into Glycolysis: D-Tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates of the glycolytic pathway.
Q2: What are the expected outcomes of a successful D-Tagatose-¹³C labeling experiment?
A2: In a successful experiment, you should observe the incorporation of the ¹³C label into various downstream metabolites. This includes:
-
High enrichment in D-Tagatose-1-phosphate.
-
Significant ¹³C labeling of glycolytic intermediates such as DHAP, G3P, phosphoenolpyruvate (PEP), and pyruvate.
-
Incorporation of ¹³C into lactate.
-
Labeling of Tricarboxylic Acid (TCA) cycle intermediates (e.g., citrate, α-ketoglutarate, malate) if the labeled pyruvate enters the mitochondria.
-
Labeling of amino acids derived from glycolytic or TCA cycle intermediates (e.g., alanine, aspartate, glutamate).
-
Incorporation into the non-oxidative pentose phosphate pathway.
Q3: What is considered "low" incorporation of D-Tagatose-¹³C?
A3: "Low" incorporation is relative and depends on the cell type, experimental conditions, and incubation time. However, as a general guideline, if you observe less than 5-10% enrichment in direct downstream metabolites like pyruvate or lactate after a sufficient incubation period (e.g., several hours to 24 hours), this could be considered low. It is always recommended to run a parallel experiment with a well-characterized tracer like U-¹³C-glucose to benchmark the metabolic activity of your cell line.
Q4: Can the presence of glucose in the culture medium affect D-Tagatose-¹³C incorporation?
A4: Yes, absolutely. High concentrations of glucose can significantly reduce the uptake and incorporation of D-Tagatose-¹³C due to competition for glucose transporters and potentially for phosphorylation by hexokinases if D-Tagatose is a substrate, though fructokinase is its primary kinase. It is advisable to use a culture medium with low glucose or no glucose, supplemented with D-Tagatose-¹³C as the primary carbohydrate source.
Troubleshooting Guides
Here we provide detailed troubleshooting guides for common issues leading to low D-Tagatose-¹³C incorporation.
Issue 1: Low Intracellular D-Tagatose-¹³C Levels
This suggests a problem with the uptake of the tracer from the culture medium.
| Potential Cause | Recommended Action |
| Competition with Glucose | Use a glucose-free or low-glucose culture medium. If glucose is required for cell viability, consider a lower, growth-limiting concentration. |
| Low Expression of a Competent Transporter (e.g., GLUT5) | Verify the expression of fructose transporters like GLUT5 in your cell line via qPCR or western blotting. If expression is low, consider using a different cell line known to have higher fructose uptake. |
| Incorrect Tracer Concentration | Ensure the final concentration of D-Tagatose-¹³C in your medium is appropriate. A typical starting point is in the range of 5-25 mM, similar to glucose concentrations in standard media. |
| Cell Health and Viability | Confirm that your cells are healthy and actively metabolizing. Perform a viability assay (e.g., trypan blue exclusion) before starting the labeling experiment. |
Issue 2: High Intracellular D-Tagatose-¹³C but Low Incorporation into Downstream Metabolites
This points to a bottleneck in the initial phosphorylation step or subsequent metabolic pathways.
| Potential Cause | Recommended Action |
| Low Fructokinase (KHK) Activity | Check the expression and activity of KHK in your cell line. Some cell types may have inherently low KHK levels.[2] |
| Competitive Inhibition of Fructokinase | High intracellular levels of fructose or other KHK substrates could competitively inhibit the phosphorylation of D-Tagatose. Ensure your medium and supplements are free of competing sugars.[2] |
| Sub-optimal Intracellular ATP Levels | Phosphorylation is an ATP-dependent process. Ensure that your cells are not energetically stressed. You can assess the cellular energy state by measuring the ATP/ADP ratio. |
| Inhibition of Downstream Enzymes | High levels of D-Tagatose-1-phosphate may have inhibitory effects on other enzymes in glycolysis. While less common, this is a possibility to consider in cases of extreme accumulation of the phosphorylated intermediate. |
Issue 3: Inconsistent or Unreliable Mass Spectrometry Data
This suggests issues with sample preparation, extraction, or the analytical method itself.
| Potential Cause | Recommended Action |
| Inefficient Metabolite Extraction | Use a validated metabolite extraction protocol. A common method is quenching with ice-cold methanol or a methanol/acetonitrile/water mixture. Ensure complete cell lysis and protein precipitation. |
| Metabolite Degradation | Process samples quickly and keep them on ice or at -80°C to prevent enzymatic degradation of metabolites. |
| Poor Derivatization (for GC-MS) | If using GC-MS, ensure your derivatization protocol is optimized for sugar phosphates. Incomplete derivatization can lead to poor peak shape and low signal intensity. |
| Ion Suppression (for LC-MS) | High concentrations of salts or other media components can suppress the ionization of your target metabolites. Ensure your sample cleanup is adequate. |
| Incorrect MS Method Parameters | Optimize your mass spectrometer settings (e.g., collision energy, scan range) for the detection of D-Tagatose-1-phosphate and its downstream metabolites. |
Experimental Protocols
Protocol 1: D-Tagatose-¹³C Labeling of Adherent Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment.
-
Media Preparation: Prepare a glucose-free version of your standard culture medium supplemented with dialyzed fetal bovine serum (to minimize interference from unlabeled small molecules). Add your desired concentration of D-Tagatose-¹³C (e.g., 10 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Add the pre-warmed D-Tagatose-¹³C labeling medium to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microfuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a speed vacuum or nitrogen evaporator.
-
Store the dried pellet at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS method (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the sample onto the LC-MS system. It is advisable to use a column designed for polar metabolite analysis, such as a HILIC column.
Visualizations
D-Tagatose-¹³C Metabolic Pathway
Caption: Metabolic pathway of D-Tagatose-¹³C incorporation into central carbon metabolism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low D-Tagatose-¹³C incorporation.
References
Technical Support Center: Optimizing D-Tagatose-13C for Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Tagatose-13C in tracer experiments. As specific literature on optimal this compound concentrations is limited, this guide offers general principles derived from established 13C-tracer studies with other sugars, such as glucose and fructose, and provides a framework for empirical optimization in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro tracer experiments?
A1: There is currently no established optimal concentration for this compound in the literature. We recommend starting with a concentration range analogous to that used for other 13C-labeled sugars in similar cell lines or experimental systems. A common starting point for 13C-glucose in cell culture is the physiological concentration of glucose in blood (around 5-10 mM), with some studies using up to 25 mM.[1] Therefore, a pilot dose-response experiment is crucial. We suggest testing a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, and 25 mM) to determine the concentration that provides sufficient enrichment without causing metabolic artifacts.
Q2: How do I determine the optimal incubation time for my this compound tracer experiment?
A2: The optimal incubation time depends on the metabolic pathways of interest and the turnover rate of the metabolites. For pathways with rapid turnover, such as glycolysis, shorter incubation times (minutes to a few hours) may be sufficient to observe labeling. For pathways with slower turnover, longer incubation times (up to 24 hours or more) may be necessary to achieve a steady-state labeling pattern.[2] We recommend performing a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) at a fixed, non-saturating concentration of this compound to identify the time point with the desired level of isotopic enrichment in your target metabolites.
Q3: Can I completely replace the primary carbon source (e.g., glucose) in my cell culture medium with this compound?
A3: Complete replacement of the primary carbon source with this compound is generally not recommended without prior validation. D-Tagatose is metabolized differently than glucose and may not support cell proliferation or normal metabolic function to the same extent.[2][3] It is advisable to supplement the existing medium with this compound or to partially replace the primary carbon source. The exact ratio will need to be determined empirically based on cell viability and the specific research question.
Q4: What are the key metabolic pathways for D-Tagatose that I should expect to see labeled?
A4: In mammalian cells, D-Tagatose is primarily metabolized in the liver. It is first phosphorylated by fructokinase to D-tagatose-1-phosphate.[2][4] This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can subsequently enter the glycolytic pathway.[2] Therefore, you can expect to see 13C-labeling in glycolytic intermediates and metabolites of the tricarboxylic acid (TCA) cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment | - Insufficient this compound concentration.- Inadequate incubation time.- High endogenous pools of unlabeled tagatose or related metabolites.- Low metabolic activity of the experimental system. | - Increase the concentration of this compound in your pilot experiments.- Extend the incubation time to allow for greater incorporation of the tracer.- Wash cells thoroughly with a buffer before adding the tracer-containing medium to remove unlabeled metabolites.- Ensure your cells are in an active metabolic state (e.g., exponential growth phase for cell cultures). |
| High Background Signal | - Natural abundance of 13C.- Contamination from unlabeled carbon sources in the medium (e.g., serum). | - Always run a parallel control experiment with unlabeled D-Tagatose to measure the natural 13C abundance and subtract it from your labeled samples.- If possible, use dialyzed serum to reduce the concentration of small molecule carbon sources. |
| Altered Cellular Phenotype (e.g., reduced viability, altered morphology) | - this compound concentration is too high, leading to metabolic stress.- The cells cannot effectively utilize D-Tagatose as a carbon source. | - Perform a dose-response experiment and assess cell viability (e.g., using a trypan blue exclusion assay) at each concentration.- Supplement the medium with a primary carbon source like glucose if this compound alone does not support cell health. |
| Inconsistent Results | - Variability in cell density or metabolic state at the start of the experiment.- Inconsistent incubation times or tracer concentrations. | - Ensure consistent cell seeding density and that cells are in the same growth phase for all replicates.- Use precise timing and carefully prepare all media to ensure consistent tracer concentrations. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol provides a general framework for a dose-response experiment to determine the optimal this compound concentration for in vitro tracer studies.
1. Cell Culture and Seeding:
-
Culture cells of interest to ~80% confluency in standard growth medium.
-
Seed cells into multi-well plates (e.g., 6-well or 12-well) at a consistent density and allow them to adhere and resume exponential growth (typically 24 hours).
2. Preparation of Tracer Media:
-
Prepare a base medium that is deficient in the unlabeled equivalent of your tracer (e.g., a custom medium without D-tagatose).
-
Prepare a stock solution of this compound of known concentration.
-
Create a series of tracer media with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM). Ensure all other media components are consistent across all conditions. The 0 mM condition will serve as your unlabeled control.
3. Tracer Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add the prepared tracer media to the respective wells.
4. Incubation:
-
Incubate the cells for a predetermined time, based on a preliminary time-course experiment or literature values for similar tracers (e.g., 8 hours).
5. Metabolite Extraction:
-
At the end of the incubation period, place the plate on ice and aspirate the tracer medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Collect the cell lysates and process them for your chosen analytical method (e.g., LC-MS, GC-MS).
6. Data Analysis:
-
Analyze the isotopic enrichment of key metabolites in the D-Tagatose metabolic pathway (e.g., glycolytic intermediates).
-
Plot the isotopic enrichment as a function of this compound concentration.
-
The optimal concentration is typically the lowest concentration that provides sufficient and saturating isotopic enrichment without adversely affecting cell viability.
Data Presentation
Table 1: Reference Concentrations for 13C-Labeled Glucose in Cell Culture Experiments
Disclaimer: This table provides reference concentrations for 13C-labeled glucose from the literature and should be used as a general guide for designing this compound experiments. Optimal concentrations for this compound must be determined empirically.
| Tracer | Cell Line | Concentration | Incubation Time | Reference |
| [U-13C6]glucose & [1-13C]glucose | A549 lung carcinoma | 25 mM (1:1 mixture) | 6 hours | [1] |
| [1,2-13C2]glucose + [U-13C5]glutamine | A549 lung carcinoma | Not specified | 24 hours | [2] |
| 1-13C1-glucose or 2-13C1-glucose | HCT116, MCF7, HeLa | Not specified | 48 hours | [4] |
Visualizations
D-Tagatose Metabolic Pathway
References
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of 13C-MFA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of 13C Metabolic Flux Analysis (13C-MFA)?
A1: 13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The method involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C labels in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), and then fitting this data to a metabolic network model, we can infer the in vivo reaction rates.[2][3][4] The key advantage of 13C-MFA is that the labeling patterns provide a wealth of information, often allowing for the precise determination of multiple fluxes simultaneously.[1]
Q2: What is the difference between stationary (steady-state) and isotopically non-stationary 13C-MFA?
A2: The primary distinction lies in the timing of sample collection and the assumptions made about the isotopic labeling state of the metabolites.
-
Stationary 13C-MFA (SS-MFA) assumes that the system is in both a metabolic and isotopic steady state.[4] This means that the concentrations of metabolites are constant, and the labeling pattern of each metabolite is no longer changing over time. To achieve this, cells are typically cultured with the 13C-labeled substrate for a prolonged period.[1]
-
Isotopically Non-stationary 13C-MFA (INST-MFA) is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached.[5] This method is particularly useful for systems that are slow to reach isotopic steady state or for studying autotrophic organisms where SS-MFA is not feasible.[5] INST-MFA can provide more precise flux estimations for certain reactions and can also be used to estimate intracellular metabolite pool sizes.[5]
Q3: How do I choose the right 13C-labeled tracer for my experiment?
A3: The choice of tracer is critical as it directly impacts the precision and accuracy of the estimated fluxes.[6] There is no single "best" tracer for all applications.[7] The optimal tracer depends on the specific metabolic pathways you are interested in. For instance, 13C-glucose tracers are generally better for resolving fluxes in the upper metabolism (glycolysis, pentose phosphate pathway), while 13C-glutamine tracers are often more informative for the TCA cycle.[7][8] A powerful approach is to use parallel labeling experiments, where different tracers are used in separate but identical cultures, and the data is then integrated into a single model.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during 13C-MFA experiments.
Experimental Design and Execution
Problem: I am unsure if my system has reached isotopic steady state.
-
Solution: It is crucial to experimentally validate the assumption of isotopic steady state.[7] This can be done by collecting samples at multiple time points after the introduction of the 13C tracer (e.g., at 18 and 24 hours). If the isotopic labeling patterns of key metabolites are identical at these different time points, it is reasonable to assume that isotopic steady state has been achieved.[7] If the labeling is still changing, you may need to extend the labeling period or consider using an INST-MFA approach.
Problem: I am concerned about altering the cellular metabolism when introducing the 13C tracer.
-
Solution: A key assumption of 13C-MFA is that the introduction of the labeled substrate does not perturb the metabolic steady state of the system.[9] To minimize any potential impact, ensure that the 13C-labeled substrate is chemically identical to its unlabeled counterpart and is introduced at the same concentration. The switch to the labeled medium should be done as quickly and smoothly as possible. Monitor key physiological parameters, such as growth rate and extracellular metabolite concentrations, before and after the switch to ensure the system remains in a steady state.
Sample Preparation
Problem: How can I prevent metabolite leakage during quenching?
-
Solution: Metabolite leakage is a common pitfall that can significantly impact the accuracy of your results. Quenching with cold methanol is a widely used method, but the concentration of methanol is critical.[10] Studies have shown that a 60% methanol solution can lead to significant leakage of intracellular metabolites.[10] The optimal quenching solution can be organism-specific. For example, for Penicillium chrysogenum, a 40% (v/v) aqueous methanol solution at -25°C was found to be optimal, with an average metabolite recovery of 95.7%.[1] In contrast, for Lactobacillus bulgaricus, an 80% cold methanol solution resulted in less leakage.[7] It is highly recommended to validate the quenching protocol for your specific organism by quantifying metabolites in both the cell pellet and the supernatant.[1]
Problem: My quenching protocol is too slow, and I'm worried about ongoing metabolic activity.
-
Solution: Rapid quenching is essential to get an accurate snapshot of the metabolic state. For suspension cultures, a fast filtration step to separate the cells from the medium followed by immediate quenching in liquid nitrogen can be a very effective method to halt metabolism instantly. This approach has been shown to result in a higher energy charge of intracellular adenosine nucleotides compared to other methods, indicating a more rapid and complete cessation of metabolic activity.
Data Analysis
Problem: My model has a poor goodness-of-fit (high sum of squared residuals - SSR).
-
Solution: A poor goodness-of-fit indicates a discrepancy between your experimental data and the model's predictions. This can arise from several sources:
-
Incorrect Metabolic Network Model: The model may be missing important metabolic reactions or pathways.[7] In this case, you may need to revise your model by adding or removing reactions based on biological knowledge and re-run the flux estimation.[7]
-
Gross Measurement Errors: There may be significant errors in your experimental data. Review your raw data for any anomalies. It's good practice to have biological replicates to assess the variability in your measurements.
-
Suboptimal Solution: The flux estimation algorithm may have converged to a local minimum instead of the global optimum. To address this, it's recommended to perform the flux estimation multiple times (at least 10) with different random initial values for the fluxes and select the solution with the lowest SSR.
-
Problem: The confidence intervals for some of my estimated fluxes are very large.
-
Solution: Large confidence intervals indicate that the flux is not well-determined by the experimental data. This can be due to:
-
Insufficient Labeling Information: The chosen tracer may not produce significant labeling changes in the metabolites related to the poorly determined flux. Consider performing additional experiments with different tracers that are predicted to provide more information about that specific part of the metabolic network.[7]
-
Redundancy in the Network: The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently. In some cases, it may not be possible to precisely determine every flux in the model.
-
Data Presentation
Table 1: Comparison of Metabolite Recovery with Different Quenching Methods.
The following table summarizes data on the average recovery of intracellular metabolites using different quenching solutions for the fungus Penicillium chrysogenum. This highlights the critical impact of the quenching method on data quality.
| Quenching Solution | Temperature | Average Metabolite Recovery (± Standard Error) |
| 40% (v/v) Aqueous Methanol | -25°C | 95.7% (± 1.1%)[1] |
| 60% (v/v) Aqueous Methanol | -40°C | 84.3% (± 3.1%)[1] |
| 100% Methanol | -40°C | 49.8% (± 6.6%)[1] |
Data adapted from de Jonge et al., 2011. The study demonstrates that for this organism, a lower concentration of methanol in the quenching solution minimized metabolite leakage.
Experimental Protocols
Protocol 1: Rapid Quenching of Suspension Cell Cultures
This protocol is designed to rapidly halt metabolic activity in suspension cultures while minimizing metabolite leakage.
Materials:
-
Fast filtration apparatus with a suitable membrane filter (e.g., 0.8 µm).
-
Liquid nitrogen.
-
Pre-chilled washing solution (e.g., 0.9% NaCl).
-
Pre-chilled extraction solvent (e.g., 100% methanol at -80°C).
Procedure:
-
Set up the filtration apparatus and pre-cool all necessary equipment.
-
Rapidly withdraw a defined volume of the cell culture.
-
Immediately apply the cell suspension to the filter membrane under vacuum to quickly separate the cells from the culture medium.
-
Wash the cells on the filter with a small volume of ice-cold washing solution to remove any remaining extracellular metabolites.
-
Immediately plunge the filter with the cells into liquid nitrogen to flash-freeze and quench all metabolic activity.
-
Transfer the frozen filter to a pre-chilled tube containing the extraction solvent.
-
Proceed with the metabolite extraction protocol.
Protocol 2: Metabolite Extraction
This is a general protocol for extracting metabolites after quenching. The specific extraction solvent may need to be optimized for your cell type and the metabolites of interest.
Materials:
-
Quenched cell sample (from Protocol 1 or other quenching methods).
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge capable of reaching low temperatures.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Ensure the quenched cell sample is kept at a very low temperature (e.g., on dry ice or at -80°C).
-
Add the pre-chilled extraction solvent to the sample.
-
Thoroughly disrupt the cells to ensure complete extraction. This can be done by vortexing, sonication, or bead beating, all while keeping the sample cold.
-
Centrifuge the sample at a high speed and low temperature to pellet the cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
The extract can then be dried using a lyophilizer or a vacuum concentrator.
-
The dried metabolite pellet can be stored at -80°C until analysis by MS or NMR.
Visualizations
Caption: Overall workflow of a 13C Metabolic Flux Analysis experiment.
Caption: Troubleshooting flowchart for a poor goodness-of-fit in 13C-MFA.
Caption: Key steps and potential pitfalls in sample handling for 13C-MFA.
References
- 1. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Technical Support Center: D-Tagatose-¹³C Isotope Tracing Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers conducting stable isotope tracing experiments using ¹³C-labeled D-Tagatose. The primary focus is on the critical step of correcting for the natural abundance of ¹³C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is natural ¹³C abundance and why is it essential to correct for it?
A: Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance).[1][2] This means that even in an unlabeled biological sample, a small fraction of any carbon-containing molecule will naturally contain one or more ¹³C atoms. In a ¹³C-labeling experiment, your mass spectrometer measures the total ¹³C content in a metabolite. This measured signal is a mixture of the ¹³C incorporated from your experimental tracer (D-Tagatose-¹³C) and the ¹³C that was already present naturally.[1] Failing to correct for this natural abundance will lead to an overestimation of the true isotopic enrichment from your tracer, potentially resulting in incorrect calculations of metabolic fluxes and pathway activities.[3]
Q2: What is a Mass Isotopomer Distribution (MID) and how does natural abundance affect it?
A: A Mass Isotopomer Distribution (MID) describes the relative abundance of a molecule with different numbers of heavy isotopes. For a six-carbon sugar like Tagatose, the MID would show the fraction of molecules containing zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, up to six (M+6). Natural ¹³C abundance "skews" this distribution by contributing to the M+1, M+2, etc., peaks even before any experimental label is introduced.[4][5] The correction process aims to remove this natural contribution to reveal the true MID resulting solely from the metabolism of the ¹³C-labeled tracer.
Q3: I've performed the correction, but some of my mass isotopomer fractions are negative. What does this mean and how do I fix it?
A: Obtaining small negative values for certain isotopomers after correction is a common issue that typically arises from analytical noise or slight inaccuracies in the measured intensities of your unlabeled standard or experimental sample.
-
Troubleshooting Steps:
-
Verify Unlabeled Standard: Re-run your unlabeled D-Tagatose standard to ensure the measured MID is accurate and reproducible. The correction algorithm relies heavily on this measurement.
-
Check Signal-to-Noise: The issue is more common for low-intensity peaks. Ensure the peaks used for correction have an adequate signal-to-noise ratio.
-
Handling Negative Values: A common practice is to set the unrealistic negative values to zero and then re-normalize the entire MID so that the sum of all mass isotopomer fractions equals one.[1]
-
Q4: How does the purity of my ¹³C-labeled D-Tagatose tracer affect the natural abundance correction?
A: The isotopic purity of your tracer is a critical factor. Commercially available ¹³C-labeled substrates are never 100% pure; they contain a small fraction of unlabeled (all ¹²C) molecules.[3] Most advanced correction software and methods can account for tracer impurity.[3] If you do not correct for this, you will underestimate the true enrichment because the unlabeled portion of your tracer dilutes the isotopic pool.
-
Action Required: Always obtain the certificate of analysis for your labeled D-Tagatose to know its stated isotopic purity. Input this value into your correction software. If this is not possible, some methods can estimate the purity from the experimental data.
Q5: Which correction method should I use?
A: Several methods exist for natural abundance correction, often implemented in software packages.[6] The most common approaches involve matrix-based calculations.[1][6] These methods use the known natural abundances of all elements in the molecule (and its derivative, if applicable) to construct a correction matrix that solves a system of linear equations to find the true enrichment.[7]
-
Recommendation: Utilize established software tools like IsoCor, IsoCorrectoR, or other similar programs that are well-documented and validated.[3][6] These tools often handle corrections for both natural abundance and tracer impurities.
Quantitative Data Summary
For accurate correction, it is crucial to know the natural abundance of all stable isotopes of the elements present in the analyzed molecule (including any derivatization agents).
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H | ~0.015% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Silicon* | ²⁸Si | ~92.23% |
| ²⁹Si | ~4.68% | |
| ³⁰Si | ~3.09% |
*Silicon is included as it is a common element in silylating derivatization agents (e.g., TBDMS) used in GC-MS analysis. (Data sourced from IUPAC recommendations).[1]
Visualizations
Experimental & Data Correction Workflow
Caption: Workflow for ¹³C tracing experiments, from cell culture to final data interpretation.
Logic of Natural Abundance Correction
Caption: The relationship between true enrichment, natural abundance, and the measured signal.
General Experimental Protocol for Correction
This protocol outlines the key steps for accurately correcting for natural ¹³C abundance in D-Tagatose-¹³C experiments using mass spectrometry.
Objective: To remove the contribution of naturally occurring ¹³C from the measured mass isotopomer distribution (MID) of D-Tagatose and its downstream metabolites.
Methodology:
-
Preparation of Standards:
-
Prepare a standard of unlabeled D-Tagatose (i.e., natural abundance only). This sample must be processed and analyzed in the exact same manner as the experimental samples, including any chemical derivatization steps. This is your baseline for natural abundance.
-
-
Sample Collection and Processing:
-
Culture cells or conduct your in vivo experiment with the ¹³C-labeled D-Tagatose tracer.
-
Harvest samples at desired time points and perform metabolite extraction.
-
Prepare the extracted metabolites for MS analysis (e.g., derivatization for GC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze both the unlabeled D-Tagatose standard and the ¹³C-labeled experimental samples using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Acquire the full mass spectra for the ion fragment corresponding to D-Tagatose (and any other metabolites of interest). Ensure the instrument has sufficient resolution to distinguish adjacent mass isotopomers.
-
-
Data Extraction: Measurement of Raw MIDs:
-
For each sample, integrate the ion intensities for each mass isotopomer of the target metabolite. This will be a series of peaks representing the molecule with zero heavy labels (M+0), one heavy label (M+1), two (M+2), and so on.
-
Normalize these intensities to get the fractional abundance of each mass isotopomer. This raw, uncorrected vector is your measured MID.
-
Example: For a 6-carbon fragment, you would have a vector of fractional abundances: [m0, m1, m2, m3, m4, m5, m6], where the sum is 1.
-
-
Correction for Natural Abundance:
-
This step is typically performed using specialized software (e.g., IsoCorrectoR, IsoCor).
-
The software will require the following inputs:
-
The molecular formula of the analyzed ion fragment (including atoms from derivatization agents).
-
The measured MID of your unlabeled standard.
-
The measured MID of your ¹³C-labeled experimental sample.
-
(Optional but recommended) The isotopic purity of your ¹³C D-Tagatose tracer.
-
-
The software then constructs a correction matrix based on the binomial probability of natural isotope distributions for all elements in the molecule and solves for the corrected MID.[1][4]
-
-
Data Validation and Downstream Analysis:
-
Review the corrected MID. Check for significant negative numbers, which may indicate issues with the raw data quality (see FAQ #3).
-
The resulting corrected MID now represents the true enrichment from the metabolism of your D-Tagatose-¹³C tracer.
-
Use this corrected data for subsequent metabolic flux analysis or to determine the fractional contribution of D-Tagatose to the synthesis of downstream metabolites.[8]
-
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. en-trust.at [en-trust.at]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Tagatose-13C Mass Isotopomer Distribution Analysis
Welcome to the technical support center for mass isotopomer distribution analysis (MIDA) of D-Tagatose-13C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is Mass Isotopomer Distribution Analysis (MIDA) and why is it important for this compound studies?
A1: Mass Isotopomer Distribution Analysis (MIDA) is a technique that measures the relative abundance of molecules that differ only in the number of isotopic atoms (e.g., 13C) they contain.[1] When studying this compound, MIDA allows researchers to trace the metabolic fate of the labeled tagatose as it moves through various biochemical pathways.[2] This provides quantitative insights into metabolic fluxes, helping to understand how cells utilize this sugar, identify active or inhibited pathways, and discover potential therapeutic targets.[3][4]
Q2: Why is correcting for natural isotope abundance critical in MIDA?
A2: It is essential to correct for the natural abundance of stable isotopes (like 13C, 15N, 2H) because these naturally occurring isotopes contribute to the measured mass isotopomer distribution.[5] Failure to correct for this can lead to an overestimation of the incorporation of the 13C label from the tracer and result in inaccurate metabolic flux calculations.[6][7] The correction process mathematically removes the contribution of naturally abundant isotopes, isolating the signal that comes purely from the experimentally introduced this compound tracer.[5]
Q3: What is derivatization and why is it necessary for GC-MS analysis of D-Tagatose?
A3: D-Tagatose, like other sugars, is non-volatile and thermally unstable, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a chemical process that converts the sugar into a more volatile and heat-stable compound.[8] Common methods include silylation (e.g., using MSTFA) or acetylation, which replace the polar hydroxyl (-OH) groups with less polar groups, allowing the molecule to be vaporized and travel through the GC column without degradation.[8][9]
Q4: Which derivatization method is best for D-Tagatose, a ketose sugar?
A4: For ketoses like D-Tagatose, some derivatization methods can be problematic. For example, oximation followed by acetylation can produce two distinct peaks (syn and anti isomers) for a single ketose, complicating the analysis.[10][11] Reduction to an alditol before acetylation can also be ambiguous, as different ketoses might yield the same alditols.[10] A robust method involves direct acetylation using a methyl sulfoxide (Me2SO)/1-methylimidazole (1-MeIm) system, which has been shown to yield a single, unique peak per sugar, simplifying quantification.[11] Silylation is also a widely used and effective method.[8]
Q5: What software tools are available for processing MIDA data?
A5: Several software packages are available to perform the necessary calculations for MIDA, including correction for natural isotope abundance. Some tools include:
-
Isotopo: A database application that provides an improved MIDA calculation algorithm and facilitates data management and comparison between datasets.[12]
-
PICor: A Python-based tool applicable for correcting data from multiple isotope labels (e.g., 13C and 15N) using a skewed matrix approach based on the compound's chemical composition.[7]
-
AccuCor2: An R-based tool designed for resolution-dependent correction of dual-isotope tracer data (e.g., 13C-15N or 13C-2H).[13]
-
Commercial Software: Platforms from instrument vendors, such as Agilent's Mass Profiler Professional (MPP), often include modules for statistical analysis and qualitative flux analysis.[14]
Troubleshooting Guides
Issue 1: Poor or inconsistent derivatization
-
Symptom: Low signal intensity, poor peak shape, or multiple unexpected peaks in the chromatogram.
-
Possible Cause 1: Presence of water in the sample. Silylation and acetylation reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.
-
Solution: Ensure samples are completely dry before adding derivatization reagents. Lyophilize (freeze-dry) samples to absolute dryness. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incorrect reaction temperature or time. Derivatization reactions require specific conditions to proceed to completion.
-
Solution: Strictly follow the protocol's recommended temperature and incubation time. For silylation with MSTFA, a common condition is incubation at 95°C for 1 hour.[15] Optimization may be required for your specific sample matrix.
-
Issue 2: Inaccurate Mass Isotopomer Ratios
-
Symptom: The calculated mass isotopomer distribution does not match theoretical expectations or shows high variability between replicates.
-
Possible Cause 1: Failure to correct for natural isotope abundance. As noted in the FAQ, this is a common source of error that biases results.[5][6]
-
Possible Cause 2: Mass spectrometer detector saturation. If the ion signal is too high (especially for the most abundant isotopomer, M+0), the detector can become saturated, leading to non-linear response and inaccurate intensity measurements.
-
Solution: Dilute the sample and re-inject to bring the signal within the linear dynamic range of the detector. Alternatively, reduce the injection volume. Verify the linear range of your instrument using a standard curve.
-
Issue 3: Co-elution of D-Tagatose with other compounds
-
Symptom: The mass spectrum for the D-Tagatose peak contains fragment ions that do not belong to the derivatized tagatose, leading to distorted isotopomer patterns.
-
Possible Cause: The GC temperature program or column chemistry is not sufficient to separate D-Tagatose from other structurally similar metabolites in the sample.
-
Solution 1 (Optimize GC Method): Adjust the GC oven temperature ramp. A slower ramp rate can improve the separation between closely eluting compounds.
-
Solution 2 (Use High-Resolution MS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF). This allows you to distinguish between your target analyte and interfering compounds based on their exact mass, even if they co-elute chromatographically.[16]
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of D-Tagatose for GC-MS Analysis
This protocol describes the TBDMS (t-butyldimethylsilyl) derivatization of D-Tagatose from a cellular extract.
1. Materials:
-
Cellular sample containing this compound.
-
Methanol, HPLC grade.
-
Acetonitrile, anhydrous.
-
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide with 1% t-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS).
-
Hydrochloric acid (6 N).
-
Centrifuge, lyophilizer (freeze-dryer), heating block, GC-MS vials.
2. Metabolite Extraction & Hydrolysis (if required):
-
Quench metabolism and extract metabolites from cells using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge the extract to pellet cell debris and transfer the supernatant to a new tube.
-
For protein-bound sugars: Add 6 N HCl to the cell pellet, hydrolyze at 95-100°C for 4-12 hours to release monosaccharides.[15]
-
Completely dry the supernatant (or the hydrolyzed sample) using a lyophilizer or vacuum concentrator. This step is critical to remove all water.[15]
3. Derivatization Procedure:
-
To the dried sample pellet, add 50 µL of anhydrous acetonitrile.
-
Add 50 µL of MTBSTFA + 1% TBDMCS.[15]
-
Seal the vial tightly and vortex thoroughly to ensure the pellet is fully dissolved.
-
Incubate the vial in a heating block at 95°C for 1 hour.[15]
-
Allow the vial to cool to room temperature for at least 1 hour.[15]
-
Centrifuge the vial to pellet any non-dissolved debris.
-
Transfer the clear supernatant to a GC-MS autosampler vial with an insert. The sample is now ready for analysis.
Protocol 2: GC-MS Data Acquisition
1. Instrument & Column:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
2. GC Parameters (Example):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 5°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
3. MS Parameters (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-650) for initial identification and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification of specific fragment ions.
Quantitative Data Presentation
The following tables provide examples of how to structure and present MIDA data.
Table 1: Theoretical vs. Observed Mass Isotopomer Distribution for a TBDMS-derivatized D-Tagatose Fragment (m/z 307)
| Isotopomer | Description | Theoretical Natural Abundance (%) | Observed Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | All 12C | 100.00 | 75.21 | 72.50 |
| M+1 | One 13C | 0.00 | 18.35 | 19.80 |
| M+2 | Two 13C | 0.00 | 4.88 | 5.50 |
| M+3 | Three 13C | 0.00 | 1.12 | 1.50 |
| M+4 | Four 13C | 0.00 | 0.31 | 0.50 |
| M+5 | Five 13C | 0.00 | 0.09 | 0.15 |
| M+6 | Six 13C | 0.00 | 0.04 | 0.05 |
Note: "Corrected Abundance" reflects the distribution after subtracting the contribution from naturally occurring heavy isotopes of C, H, Si, etc., present in the molecule and derivatizing agent.
Table 2: Comparison of Derivatization Methods for Ketose Analysis
| Derivatization Method | Key Advantage | Key Disadvantage | Recommended For |
| Oximation + Acetylation | Preserves unique structure for aldoses. | Produces two peaks (syn/anti isomers) for ketoses, complicating analysis.[10] | Aldose-specific analysis. |
| Reduction + Acetylation | Eliminates anomeric derivatives. | Different sugars (e.g., glucose and fructose) can reduce to the same alditols.[10] | Alditols or when ketose/aldose distinction is not needed. |
| Direct Acetylation (Me2SO/1-MeIm) | Yields a single, unique peak for each sugar, including ketoses.[11] | May require more optimization for complex matrices. | Simultaneous analysis of aldoses and ketoses. |
| Silylation (e.g., TBDMS, TMS) | Robust, widely used, creates stable derivatives. | Reagents are highly sensitive to moisture. | General-purpose sugar analysis, including MIDA.[8] |
Mandatory Visualizations
Caption: Standard workflow for 13C metabolic flux analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Simplified metabolic entry of this compound.
References
- 1. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ‘Isotopo’ a database application for facile analysis and management of mass isotopomer data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. agilent.com [agilent.com]
- 15. shimadzu.com [shimadzu.com]
- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying D-Tagatose-¹³C Labeled Metabolic Fluxes
Welcome to the technical support center for quantifying D-Tagatose-¹³C labeled metabolic fluxes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of ¹³C-labeled D-Tagatose in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Experimental Design
Q1: What are the key considerations when designing a D-Tagatose-¹³C metabolic flux experiment?
A1: A successful D-Tagatose-¹³C MFA experiment requires careful planning. Key considerations include:
-
Cellular System: The metabolic pathways of D-Tagatose can vary between organisms (e.g., mammalian cells, bacteria, yeast). It is crucial to have a foundational knowledge of D-Tagatose metabolism in your specific model system to build an accurate metabolic model.
-
Tracer Selection: While using uniformly labeled [U-¹³C₆]-D-Tagatose is common, specific positional labeling may be more informative for certain pathways. The choice of tracer will significantly impact the precision of your flux estimations.
-
Isotopic Steady State: It is critical to determine if your system will reach an isotopic steady state. For many mammalian cell cultures, achieving a true isotopic steady state can be time-consuming. In such cases, isotopically non-stationary MFA (INST-MFA) may be a more appropriate approach.[1][2][3]
-
Parallel Labeling: To improve the accuracy and resolution of your flux map, consider running parallel experiments with other ¹³C-labeled substrates, such as [¹³C]-glucose or [¹³C]-glutamine.[4]
Q2: How do I choose the optimal concentration of ¹³C-D-Tagatose for my experiment?
A2: The optimal concentration of ¹³C-D-Tagatose will depend on your specific cell type and experimental goals. It is recommended to perform a dose-response experiment to determine a concentration that is non-toxic and results in sufficient label incorporation into downstream metabolites. The concentration should be high enough to compete with any endogenous carbon sources but not so high as to cause metabolic perturbations unrelated to the intended study.
Sample Preparation
Q3: What are the best practices for quenching metabolism and extracting metabolites for D-Tagatose-¹³C MFA?
A3: Rapid and effective quenching of metabolic activity is crucial to prevent alterations in metabolite levels and labeling patterns.
-
Quenching: For suspension cells, rapid centrifugation followed by washing with a cold saline solution is a common method. For adherent cells, aspiration of the medium and immediate addition of a cold quenching solution (e.g., cold methanol or a methanol/water mixture) is recommended.
-
Extraction: A two-phase liquid-liquid extraction using a methanol/water/chloroform mixture is a robust method for separating polar metabolites (including sugar phosphates) from nonpolar lipids and proteins. The polar phase containing the ¹³C-labeled metabolites can then be collected and dried for analysis.
Data Acquisition
Q4: What are the primary analytical challenges in quantifying ¹³C-labeled D-Tagatose and its metabolites?
A4: The main analytical challenge lies in the separation and detection of sugar phosphate isomers, which are key intermediates in D-Tagatose metabolism.
-
Isomer Separation: D-Tagatose and its phosphorylated derivatives are isomers of other common sugars (e.g., fructose, glucose) and their phosphates. Chromatographic separation of these isomers can be difficult. Techniques like hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography coupled with mass spectrometry (LC-MS) are often employed.[5][6] Chemical derivatization can also improve the separation of sugar phosphate isomers.[7][8]
-
Mass Spectrometry: Distinguishing between isomers by mass spectrometry alone is often not possible. Therefore, robust chromatographic separation is essential. Different fragmentation techniques in tandem mass spectrometry (MS/MS), such as collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD), can help in differentiating sugar phosphate isomers based on their unique fragmentation patterns.[9]
Q5: Which analytical platform is better for D-Tagatose-¹³C MFA: GC-MS or LC-MS?
A5: Both GC-MS and LC-MS have their advantages and are commonly used in ¹³C-MFA.
-
GC-MS: Often requires derivatization of polar metabolites to make them volatile. This can be a time-consuming step but can provide excellent chromatographic resolution and robust fragmentation patterns for isotopomer analysis.[10]
-
LC-MS: Allows for the analysis of underivatized polar metabolites, which simplifies sample preparation. It is particularly well-suited for the analysis of sugar phosphates.[5][6][7][8] The choice between the two will depend on the specific metabolites of interest, available instrumentation, and the expertise of the user.
Data Analysis
Q6: What is a metabolic model in the context of ¹³C-MFA, and why is it important for D-Tagatose studies?
A6: A metabolic model is a mathematical representation of the biochemical reactions occurring in a cell. For ¹³C-MFA, this model must include the stoichiometry of the reactions and the carbon atom transitions for each reaction.[11][12] An accurate metabolic model is the foundation of any ¹³C-MFA study. For D-Tagatose, it is crucial to include the known pathways of its metabolism, such as the tagatose-6-phosphate pathway in bacteria or the potential entry into glycolysis via fructose-like pathways in mammalian cells.[13][14][15] Inaccuracies in the metabolic model are a common source of error in flux calculations.[4]
Q7: What should I do if my flux map has a poor goodness-of-fit?
A7: A poor goodness-of-fit indicates that your model and data are inconsistent. Several factors could be responsible:
-
Incorrect Metabolic Model: The assumed metabolic network may be incomplete or contain incorrect reactions or carbon transitions.
-
Measurement Errors: There may be systematic or random errors in your extracellular rate measurements or your mass spectrometry data.
-
Non-steady State: The assumption of an isotopic and metabolic steady state may not be valid for your experimental conditions. It is important to systematically evaluate each of these possibilities to identify the source of the discrepancy.
Troubleshooting Guides
Problem: Low ¹³C-Label Incorporation into Downstream Metabolites
| Possible Cause | Suggested Solution |
| Insufficient tracer concentration. | Perform a dose-response experiment to determine the optimal ¹³C-D-Tagatose concentration. |
| Competition from endogenous unlabeled carbon sources. | Minimize the concentration of other carbon sources in the medium, if possible without affecting cell viability. |
| Slow metabolic activity of the cells. | Increase the incubation time with the ¹³C-tracer to allow for greater label incorporation. Consider using INST-MFA if a steady state is not reached in a reasonable timeframe.[1][2][3] |
| Incorrect quenching or extraction procedure leading to metabolite degradation. | Optimize quenching and extraction protocols to ensure rapid inactivation of enzymes and efficient recovery of metabolites. |
Problem: Poor Chromatographic Resolution of Sugar Phosphate Isomers
| Possible Cause | Suggested Solution |
| Inappropriate chromatography column or mobile phase. | Experiment with different HILIC or anion-exchange columns and optimize the mobile phase composition and gradient.[5][6] |
| Co-elution of isomers. | Consider chemical derivatization of the sugar phosphates to improve their separation.[7][8] |
| Matrix effects from complex biological samples. | Implement a more rigorous sample cleanup procedure to remove interfering substances. |
Problem: Inconsistent or Non-reproducible Mass Spectrometry Data
| Possible Cause | Suggested Solution |
| Instrument instability. | Perform regular calibration and tuning of the mass spectrometer. |
| Sample degradation during analysis. | Ensure samples are kept at a low temperature in the autosampler and minimize the time between extraction and analysis. |
| Inconsistent derivatization (for GC-MS). | Optimize the derivatization protocol to ensure complete and reproducible reactions. |
Problem: Metabolic Model Fails to Converge or Gives a Poor Fit
| Possible Cause | Suggested Solution |
| Errors in the reaction network. | Carefully review the known metabolic pathways of D-Tagatose in your organism and ensure all relevant reactions and carbon transitions are correctly implemented in your model.[13][14][16] |
| Incorrect assumptions about reaction reversibility. | Test the sensitivity of your model to the reversibility of key reactions. |
| Isotopic non-steady state. | If a steady state is not reached, collect time-course labeling data and use an INST-MFA approach.[1][2][3] |
| Inaccurate extracellular flux measurements. | Remeasure your uptake and secretion rates with high precision. |
Experimental Protocols & Data
Table 1: Example Experimental Parameters for D-Tagatose-¹³C MFA in Cultured Cells
| Parameter | Example Value/Condition | Rationale |
| Cell Type | Adherent mammalian cell line | Protocol is adaptable to other cell types. |
| ¹³C-Tracer | [U-¹³C₆]-D-Tagatose | Uniform labeling provides information on multiple pathways. |
| Tracer Concentration | 10 mM | To be optimized for specific cell line. |
| Incubation Time | 24 hours | To be optimized based on isotopic steady-state analysis. |
| Quenching Method | Aspiration of media, wash with cold PBS, addition of 80% methanol at -80°C | Rapidly halts metabolic activity. |
| Extraction Method | Methanol/Water/Chloroform | Separates polar and nonpolar metabolites. |
| Analytical Platform | LC-MS/MS with HILIC chromatography | Good for separation of polar sugar phosphates.[5][6] |
Visualizations
Caption: Simplified metabolic pathway of D-Tagatose.
Caption: General workflow for D-Tagatose-¹³C MFA.
References
- 1. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Tagatose-¹³C Isotope Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in D-Tagatose-¹³C studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical variability in D-Tagatose-¹³C studies?
Analytical variability in stable isotope labeling experiments can arise from several factors throughout the experimental workflow. Key sources include:
-
Natural Abundance of Stable Isotopes: The natural occurrence of ¹³C and other stable isotopes in samples and reagents can interfere with the measurement of the incorporated label, leading to inaccuracies if not properly corrected.[1][2][3]
-
Isotopic Purity of the Tracer: The purity of the D-Tagatose-¹³C tracer is crucial. Impurities in the tracer can lead to distorted labeling patterns and misinterpretation of results.[2][3]
-
Sample Preparation: Inconsistent sample extraction, handling, and derivatization can introduce significant variability. For instance, different organic removal methods in sample preparation have been shown to cause isotopic variation.[4]
-
Analytical Instrumentation: Fluctuations in instrument performance (e.g., mass spectrometer, chromatograph) can affect the precision and accuracy of measurements.[1][4]
-
Data Processing and Correction: Failure to apply appropriate corrections for natural abundance and tracer impurity can result in largely distorted data.[2][3]
Q2: Why is correcting for the natural abundance of stable isotopes important?
Even in an unlabeled sample, a small fraction of molecules will contain ¹³C atoms due to their natural abundance (approximately 1.1%).[5] When analyzing ¹³C-labeled samples, this natural abundance contributes to the measured signal of the labeled isotopologues. Failing to correct for this can lead to an overestimation of ¹³C incorporation and inaccurate metabolic flux calculations.[1][2][3] It is important to account for the natural abundance of all elements in the analyte, as they all contribute to the mass isotopomer distribution.[6]
Q3: How can I correct for natural isotope abundance and tracer impurity?
Several software tools are available to perform these corrections. Tools like IsoCorrectoR (an R-based tool) and IsoCor (Python-based) can correct mass spectrometry data for both natural stable isotope abundance and tracer impurity.[2][3] These tools are essential for obtaining accurate isotopologue distributions.[2][3]
Q4: What are the key considerations for sample preparation in D-Tagatose-¹³C studies?
To minimize variability during sample preparation, consider the following:
-
Consistent Extraction: Use a standardized protocol for metabolite extraction to ensure high and reproducible recovery.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization process must be consistent and complete. Incomplete derivatization can lead to multiple derivative products for the same analyte, complicating the analysis.[7][8]
-
Prevent Contamination: Take precautions to avoid contamination from external sources of carbon.
-
Quenching Metabolism: Rapidly quench metabolic activity to accurately capture the isotopic labeling state at a specific time point.[9]
Q5: Which analytical platform is better for D-Tagatose-¹³C analysis: GC-MS or LC-MS?
Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing ¹³C-labeled metabolites.[10][11][12][13] The choice depends on the specific requirements of the study:
-
GC-MS: Often provides excellent chromatographic separation of isomers and detailed mass spectral information.[7][8][10] However, it requires chemical derivatization to make the sugars volatile, which can be a source of variability.[7]
-
LC-MS/MS: Can analyze underivatized sugars in their native form, simplifying sample preparation.[12][13] It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[11][12][13]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the temperature gradient (GC) or solvent gradient (LC), flow rate, and column type. |
| Column Degradation | Replace the analytical column. |
| Sample Matrix Effects | Improve sample cleanup procedures to remove interfering substances. |
| Incomplete Derivatization (GC-MS) | Optimize derivatization reaction time, temperature, and reagent concentration. Ensure samples are completely dry before adding derivatization reagents. |
Issue 2: Inconsistent or Unexpected Labeling Patterns
| Possible Cause | Troubleshooting Step |
| Incomplete Correction for Natural Abundance | Re-process raw data using a validated correction algorithm (e.g., IsoCorrectoR).[2][3] Ensure the correct molecular formula is used for the correction. |
| Tracer Impurity | Verify the isotopic purity of the D-Tagatose-¹³C tracer. If necessary, measure the purity and include this information in the data correction.[3] |
| Metabolic Pathway Complexity | Consider the possibility of unexpected metabolic pathways or bidirectional reactions that could influence the labeling pattern. |
| Non-Steady State Labeling | Ensure that the system has reached isotopic steady state before sampling, or use non-stationary metabolic flux analysis methods if measuring during the transient phase.[14] |
Issue 3: High Variability Between Replicate Injections
| Possible Cause | Troubleshooting Step |
| Injector/Autosampler Issues | Check for leaks, clogs, or bubbles in the autosampler syringe and injection port. |
| Sample Evaporation | Use appropriate vial caps and ensure samples are not left on the autosampler for extended periods. |
| Inconsistent Sample Volume | Calibrate the autosampler to ensure accurate and precise injection volumes. |
| Instrument Instability | Allow the mass spectrometer to stabilize and perform a system suitability test before running samples. |
Data Presentation: Sources of Analytical Variability
The following table summarizes potential sources of analytical variability and their relative impact.
| Source of Variability | Potential Quantitative Impact on δ¹³C (‰) | Mitigation Strategy |
| Inter-Laboratory Sample Preparation | 0.3 - 2.4 ‰[4] | Standardize sample preparation protocols across all experiments and laboratories. |
| Inter-Laboratory Instrumentation | ~0.1 ‰[4] | Use internal standards and perform regular instrument calibration and maintenance. |
| Natural Isotope Abundance | Can lead to significant overestimation of enrichment if not corrected. | Apply validated correction algorithms to raw MS data.[2][3] |
| Tracer Isotopic Purity | Dependent on the level of impurity; can significantly distort labeling patterns.[3] | Use high-purity tracers and account for any known impurities in data correction. |
Experimental Protocols
Protocol 1: General Workflow for a D-Tagatose-¹³C Labeling Experiment
This protocol outlines the key steps for conducting a stable isotope tracer experiment with D-Tagatose-¹³C.
-
Cell Culture and Tracer Administration:
-
Culture cells in a defined medium.
-
Introduce D-Tagatose-¹³C at a known concentration.
-
Incubate for a duration sufficient to approach isotopic steady state.[14]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Preparation for Analysis:
-
For LC-MS: Dilute the extract in an appropriate solvent.
-
For GC-MS: Dry the extract completely and perform derivatization (e.g., oximation followed by silylation).[7]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
Protocol 2: Derivatization of D-Tagatose for GC-MS Analysis
This two-step derivatization protocol is commonly used for sugars to reduce the number of tautomeric isomers and improve chromatographic separation.[7]
-
Oximation:
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at a controlled temperature (e.g., 30°C) for 90 minutes to convert the keto group of D-Tagatose to an oxime.
-
-
Silylation:
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample.
-
Incubate at a controlled temperature (e.g., 37°C) for 30 minutes to replace active hydrogens with trimethylsilyl (TMS) groups.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: A typical workflow for D-Tagatose-¹³C metabolic flux analysis.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 7. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 8. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]
Technical Support Center: D-Tagatose-13C Sample Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of D-Tagatose-13C samples for analysis by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: D-Tagatose is a naturally occurring ketohexose, a type of simple sugar. This compound is a form of D-Tagatose that has been isotopically labeled, meaning one or more of its carbon atoms (which are typically 12C) have been replaced with the stable, heavier isotope 13C. This labeling allows researchers to track the molecule through metabolic pathways in cells or organisms. By using techniques like NMR or Mass Spectrometry, scientists can trace the fate of the 13C atoms, providing insights into metabolic fluxes and pathway activities, which is crucial in fields like drug development and metabolic disease research.[1]
Q2: What are the critical stability factors to consider when working with D-Tagatose?
A2: D-Tagatose is most stable in a pH range of 3 to 7.[2] Outside of this range, particularly under alkaline conditions, degradation can occur more rapidly.[3] Temperature is another key factor; while stable at room temperature, elevated temperatures (e.g., above 60-80°C) can accelerate degradation and lead to browning, especially in the presence of amino acids (Maillard reaction).[3][4] The choice of buffer can also influence stability; at neutral pH, degradation may be faster in phosphate buffers compared to citrate buffers.[4] For optimal stability, it is recommended to work within the stable pH range, avoid excessive heat, and choose appropriate buffering agents.
Q3: Which analytical techniques are most common for analyzing this compound samples?
A3: The two primary analytical techniques for 13C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS).[5][6]
-
NMR Spectroscopy provides detailed structural information and can quantify the 13C enrichment at specific atomic positions within the molecule.[7]
-
LC-MS is highly sensitive and is used to measure the mass-to-charge ratio of the molecule. The incorporation of 13C atoms results in a predictable mass shift, allowing for the quantification of different labeled versions (isotopologues) of D-Tagatose and its downstream metabolites.[1]
Experimental Protocols & Methodologies
Below are detailed protocols for preparing this compound samples for NMR and LC-MS analysis. These protocols assume you have already obtained the this compound compound.
Protocol 1: NMR Sample Preparation
This protocol is designed for the analysis of purified this compound.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes[8]
-
Deuterated solvent (e.g., Deuterium Oxide - D2O)
-
Micro-pH electrode or pH strips
-
Dilute deuterated acid/base (e.g., DCl, NaOD) for pH adjustment
-
Glass Pasteur pipette with glass wool plug[7]
Methodology:
-
Weigh Sample: Accurately weigh 10-50 mg of this compound for a typical 13C NMR experiment.[9][10] For sensitive modern spectrometers, 3-10 mM may be sufficient.[11]
-
Dissolution: Dissolve the sample in a small vial using 0.6-0.7 mL of D2O.[9] Gently vortex to ensure complete dissolution. D2O is a common choice for polar molecules like sugars.[9]
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to between pH 3 and 7 using minute amounts of DCl or NaOD to ensure the stability of D-Tagatose.[2]
-
Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter.[7] Filter the sample through a small glass wool plug packed tightly into a Pasteur pipette directly into a clean, high-quality NMR tube.[7] The final solution should be completely clear.[7]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identity, solvent, and date using tape or a marker that won't interfere with the spectrometer's spinner.[8][11]
-
Analysis: The sample is now ready for shimming and data acquisition on the NMR spectrometer.
Protocol 2: LC-MS Sample Preparation (from Cell Culture)
This protocol outlines the extraction of polar metabolites, including this compound, from adherent mammalian cells for analysis by LC-MS.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 0.9% NaCl solution
-
Ice-cold extraction solvent (80% Methanol / 20% Water)
-
Cell scraper
-
Centrifugal evaporator (e.g., SpeedVac)
-
LC-MS grade water and acetonitrile
-
Formic acid
Methodology:
-
Quench Metabolism: Aspirate the cell culture medium. Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites and halt metabolic activity. Aspirate the wash solution completely to minimize salt contamination.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol extraction solvent to each well. Use a cell scraper to thoroughly detach the cells. Transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be sure not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a centrifugal evaporator. Dried samples can be stored at -80°C until analysis.
-
Reconstitution: For analysis, reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[12] Vortex and centrifuge to pellet any remaining insoluble material.
-
Transfer and Analysis: Transfer the final supernatant to an LC-MS autosampler vial. The sample is now ready for injection.
Data Presentation: Summary Tables
Table 1: D-Tagatose Stability and Recommended Handling Conditions
| Parameter | Recommended Range/Condition | Rationale & Notes | Citations |
| pH | 3.0 - 7.0 | D-Tagatose is most stable in this range. Degradation increases under alkaline conditions. | [2][3][13] |
| Temperature | Avoid >60°C for prolonged periods | High temperatures can cause degradation and browning (Maillard reaction). | [3][4] |
| Storage (Solution) | Short-term at 4°C; Long-term at -80°C | Refrigeration minimizes degradation for short periods. Freeze for long-term storage. | |
| Buffer Choice | Citrate is preferred over phosphate at pH 7 | Degradation at neutral pH is faster in phosphate buffer. | [4] |
Table 2: Typical Sample Concentrations for Analysis
| Analysis Method | Analyte | Typical Concentration | Volume | Citations |
| 13C NMR | Purified this compound | 10 - 100 mg (or ~10-50 mM) | 0.6 - 0.7 mL | [8][9][10] |
| 1H NMR | Purified this compound | 5 - 25 mg | 0.6 - 0.7 mL | [7][9] |
| LC-MS | Extracted from cells/biofluids | Dependent on extraction efficiency and instrument sensitivity. Reconstitute dried extract in 50-100 µL. | N/A | [12] |
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for low signal or poor resolution in NMR analysis.
Troubleshooting Guide
Q: My NMR spectrum has very broad peaks and a poor baseline. What could be the cause?
A: This is a common issue that can stem from several sources:
-
Particulate Matter: Solid particles in the sample disrupt the magnetic field homogeneity, leading to broad lines. Solution: You must filter every sample, for example, through a glass wool plug in a Pasteur pipette, before transferring it to the NMR tube.[7]
-
High Viscosity: Overly concentrated samples can be viscous, which slows molecular tumbling and broadens signals. Solution: If your sample is highly concentrated (e.g., for a 13C experiment), try diluting it slightly. While this may increase the acquisition time, it will improve spectral quality.[7]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a chelating resin may help, though this adds complexity. In some cases, degassing the sample can also improve resolution by removing dissolved paramagnetic oxygen.[7][14]
-
Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. Solution: Ensure the automatic shimming routine has completed successfully. For difficult samples, manual shimming may be required to achieve good resolution.[9]
Q: I observed a yellow or brown discoloration in my D-Tagatose sample during preparation. Is the sample compromised?
A: Yes, discoloration often indicates degradation.
-
Cause: Browning is typically a result of the Maillard reaction (a reaction between a reducing sugar like tagatose and an amino acid) or caramelization, both of which are accelerated by heat.[4] Degradation can also occur if the sample is exposed to strongly alkaline conditions.[3]
-
Prevention: To prevent this, strictly maintain the pH of your solution between 3 and 7.[2] Perform all heating steps (if any) for the minimum time necessary and at the lowest effective temperature. When preparing samples from biological matrices that contain amino acids, work quickly and keep samples on ice whenever possible.
Q: My LC-MS results show a low percentage of 13C incorporation. How can I troubleshoot this?
A: Low 13C incorporation means that the unlabeled (12C) form of the molecule is more abundant than expected.
-
Incomplete Labeling: The synthesis of this compound or the upstream labeling of its precursor (e.g., 13C-glucose in cell culture) may have been inefficient. Solution: Review the labeling protocol. Ensure the 13C-labeled substrate is of high isotopic purity and is not being diluted by unlabeled sources in the media or reagents.[15] The duration of labeling is also critical; ensure enough time has passed for the label to incorporate into the target metabolite.[16]
-
Sample Contamination: The sample may have been contaminated with an unlabeled source of D-Tagatose after extraction. Solution: Use clean vials, tips, and high-purity solvents throughout the sample preparation workflow to avoid cross-contamination.
-
Instrumental Issues: The mass spectrometer settings may not be optimized for detecting the isotopologues. Solution: Run a standard of known 13C enrichment to verify instrument performance. Ensure the mass resolution is sufficient to distinguish between different isotopologues and potential interfering ions.[5]
Q: I'm having trouble completely dissolving my this compound sample in the deuterated solvent. What should I do?
A: D-Tagatose is readily soluble in water, but issues can still arise.
-
Solution: First, try gentle vortexing and allowing the sample to sit for a few minutes.[9] If it still doesn't dissolve, you can try gentle warming in a water bath, but be mindful of the temperature limits to avoid degradation (<60°C).[3] Sonication can also be effective but should be used cautiously to avoid heating the sample. Always prepare the sample in a separate vial before transferring it to the NMR tube, as dissolving a solid once it's inside the narrow tube is difficult.[9] If solubility is fundamentally limited, you may need to accept a lower concentration and compensate with a longer acquisition time.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 4. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. researchgate.net [researchgate.net]
- 16. cancer.northwestern.edu [cancer.northwestern.edu]
Validation & Comparative
D-Tagatose-13C as a Metabolic Tracer: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating complex biological pathways. This guide provides a comprehensive overview of D-Tagatose-13C, a novel isotopic tracer, and compares its potential utility with established tracers like D-Glucose-13C and D-Fructose-13C.
While direct experimental comparisons of this compound's performance as a metabolic tracer are not yet widely available in peer-reviewed literature, this guide consolidates our current understanding of D-tagatose metabolism to provide a strong theoretical framework for its application. We present a prospective experimental protocol and a qualitative comparison to aid researchers in designing and implementing studies with this promising tracer.
Introduction to this compound
D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose. Its low glycemic index and unique metabolic fate make it a compelling tool for metabolic research.[1][2] this compound is a stable isotope-labeled version of D-tagatose, where one or more carbon atoms are replaced with the 13C isotope. This labeling allows for the tracing of D-tagatose's path through various metabolic pathways using mass spectrometry-based techniques. Its availability from commercial suppliers for metabolic flux analysis (MFA) underscores its potential in the field.[3]
Metabolic Fate of D-Tagatose
Understanding the metabolism of D-tagatose is crucial for its application as a metabolic tracer. Unlike glucose, which is readily absorbed and utilized by most cells, only about 20% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is primarily metabolized in the liver, in a manner thought to be similar to fructose.[1] This involves phosphorylation to tagatose-1-phosphate, which is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P), intermediates of glycolysis.
The distinct metabolic entry point of D-tagatose compared to glucose offers a unique opportunity to probe specific sections of metabolic pathways.
Comparison of Hexose Tracers
The choice of a metabolic tracer depends on the specific biological question being addressed. The following table provides a qualitative comparison of this compound with the more commonly used 13C-labeled glucose and fructose.
| Feature | This compound | D-Glucose-13C | D-Fructose-13C |
| Primary Metabolic Entry | Glycolysis (via DHAP and GA3P) | Glycolysis (at the beginning) | Glycolysis (via DHAP and GA3P) |
| Glycemic Index | Low | High | Low to Moderate |
| Absorption | Low (~20%) | High | High (but can be limited) |
| Primary Site of Metabolism | Liver | Ubiquitous | Liver |
| Potential Research Applications | Investigating hepatic metabolism, fructose metabolism pathways, and metabolic diseases like non-alcoholic fatty liver disease (NAFLD). | General metabolic flux analysis, studying glycolysis, pentose phosphate pathway, and TCA cycle. | Studying fructose-specific metabolism, hepatic de novo lipogenesis, and disorders of fructose metabolism. |
Experimental Protocol: A Hypothetical Workflow for this compound Tracer Studies
The following is a generalized protocol for a cell-based metabolic tracing experiment using this compound. This protocol is based on established methods for other 13C-labeled sugars and should be optimized for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Culture cells to the desired confluency in standard growth medium.
-
Prior to labeling, replace the standard medium with a custom medium containing a known concentration of unlabeled glucose and other essential nutrients, but lacking the sugar to be traced.
-
Introduce D-[UL-13C6]Tagatose at a final concentration relevant to the biological question (e.g., in the low millimolar range).
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
Metabolite Extraction
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
Sample Analysis
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites.
Data Analysis
-
Correct the raw MIDs for the natural abundance of 13C.
-
Use the corrected MIDs to calculate the fractional contribution of this compound to various metabolic pools.
-
Employ metabolic flux analysis software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
To aid in the conceptualization of this compound tracing experiments, the following diagrams illustrate the relevant metabolic pathways and a generalized experimental workflow.
Potential Advantages and Disadvantages of this compound
Advantages:
-
Probing Specific Pathways: Due to its unique entry into glycolysis, this compound can provide more specific information about the lower parts of glycolysis and pathways branching from it, as compared to 13C-glucose which labels the entire pathway from the beginning.
-
Studying Hepatic Metabolism: Given that the liver is the primary site of its metabolism, this compound is an excellent candidate for studying hepatic metabolic fluxes in vivo.
-
Low Physiological Perturbation: As a low-glycemic sugar, D-tagatose may induce fewer off-target metabolic effects compared to a bolus of high-glycemic glucose, making it a more subtle metabolic probe in some contexts.[1]
-
Investigating Fructose Metabolism: As an epimer of fructose, this compound can serve as a valuable tool to dissect the metabolic pathways it shares with fructose and to understand the metabolic consequences of their structural differences.[4][5]
Disadvantages:
-
Limited Uptake: The low absorption rate of D-tagatose may be a limitation in studies requiring high levels of tracer incorporation in peripheral tissues.
-
Lack of Established Protocols: The novelty of this compound as a tracer means that researchers will need to invest time in optimizing experimental protocols.
-
Complex Data Interpretation: The metabolic fate of D-tagatose may be more complex than that of glucose, potentially complicating the interpretation of labeling patterns.
Conclusion
This compound holds significant promise as a novel metabolic tracer, particularly for researchers investigating hepatic metabolism, the metabolic fate of ketohexoses, and the pathophysiology of metabolic diseases. While the absence of direct comparative data necessitates careful experimental design and validation, the unique metabolic properties of D-tagatose suggest that its 13C-labeled counterpart can provide valuable insights that are not attainable with more conventional tracers. As research in this area progresses, this compound is poised to become a valuable addition to the metabolic tracer toolkit.
References
- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [usiena-air.unisi.it]
Tracing Metabolic Fates: A Comparative Guide to D-Tagatose-13C and D-Fructose-13C
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Metabolic and Physiological Differences
The following table summarizes the key quantitative differences in the metabolic and physiological effects of D-fructose and D-tagatose based on available research. It is important to note that these data are derived from studies that did not directly compare the 13C-labeled forms of these sugars but provide a strong basis for understanding their differential handling by the body.
| Parameter | D-Fructose | D-Tagatose | Source |
| Absorption in Small Intestine | High | Low (~20%) | [1][2] |
| Metabolic Rate | Rapid | Slower than fructose | [3][4] |
| Primary Site of Metabolism | Liver, Intestine | Liver (of the absorbed fraction) | [3][5][6] |
| Effect on Blood Glucose | Can contribute to hyperglycemia | Minimal to no increase; may lower postprandial glucose | [7][8] |
| Effect on Liver ATP Levels | Minimal transient changes with moderate intake | Can cause a reduction in ATP levels | [3] |
| Effect on Serum Uric Acid | Can increase uric acid levels | Can cause a more pronounced increase in uric acid | [3] |
| Body Weight Gain (in animal studies) | Significant increase in long-term high-fructose diets | No significant increase compared to control diets | [5] |
| Plasma Triglycerides (in animal studies) | Significantly elevated in high-fructose diets | Not significantly different from control diets | [7] |
Metabolic Pathways: A Tale of Two Sugars
The metabolic fates of D-fructose and D-tagatose diverge significantly, primarily due to differences in their absorption and the kinetics of their initial metabolic steps.
D-Fructose-13C: A Rapidly Metabolized Substrate
13C-labeled D-fructose is readily absorbed in the small intestine and primarily metabolized in the liver. Upon entering hepatocytes, it is rapidly phosphorylated by fructokinase to fructose-1-phosphate-13C.[5][9] This intermediate is then cleaved by aldolase B into two triose-phosphate-13C molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[5] These molecules can then enter the glycolytic pathway, be used for gluconeogenesis to produce glucose, or be directed towards lipid synthesis.[7][10] The rapid and unregulated nature of this initial step can lead to a rapid influx of carbon into downstream pathways, bypassing the key regulatory step of glycolysis catalyzed by phosphofructokinase.[10]
D-Tagatose-13C: A Poorly Absorbed and Slowly Metabolized Analogue
In stark contrast to fructose, only about 20% of ingested D-tagatose is absorbed in the small intestine.[1][2] The absorbed this compound is, like fructose, metabolized primarily in the liver. It is phosphorylated by fructokinase to D-tagatose-1-phosphate-13C.[3] However, the subsequent degradation of D-tagatose-1-phosphate is significantly slower than that of fructose-1-phosphate.[3] This can lead to an accumulation of D-tagatose-1-phosphate, which may contribute to a more sustained depletion of hepatic ATP and an increase in uric acid production.[3] The unabsorbed D-tagatose passes to the large intestine where it is fermented by gut microbiota.[11]
Experimental Protocols
Tracing the metabolic fate of 13C-labeled sugars requires a meticulous experimental workflow, from administration to analysis. The following provides a generalized protocol that can be adapted for studies involving either this compound or D-Fructose-13C.
Subject/Animal Preparation and Tracer Administration
-
Human Studies: Subjects should fast overnight (8-12 hours) prior to the study. A baseline blood sample is collected. The 13C-labeled sugar, dissolved in water, is administered orally. The dosage will depend on the specific research question but is typically in the range of 25-75 grams for unlabeled sugars in metabolic studies; labeled tracer amounts would be a fraction of this.[3][12]
-
Animal Studies: Animals should be fasted for a period appropriate to their species (e.g., 4-6 hours for mice) to ensure a post-absorptive state. The tracer can be administered via oral gavage.[13] The typical dose for in vivo mouse studies is around 2 g/kg body weight.[13]
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 15, 30, 60, 90, 120, 180 minutes) post-administration to capture the dynamics of tracer absorption and metabolism.[13] Plasma or serum is separated and immediately frozen at -80°C.
-
Tissues (Animal Studies): At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, muscle, adipose tissue) are rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C to halt metabolic activity.[13]
Metabolite Extraction
-
Metabolites are extracted from plasma/serum or homogenized tissues using a cold solvent mixture, typically methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites. The supernatant containing the metabolites is then dried.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D 13C-NMR are powerful techniques for identifying and quantifying 13C-labeled metabolites.[6][14] It provides positional information about the 13C label within a molecule, which is crucial for detailed flux analysis.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for analyzing the isotopic enrichment of metabolites. Metabolites are first derivatized to make them volatile. The mass spectrometer then separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition).
Conclusion
D-Fructose-13C and this compound present researchers with distinct tools for probing carbohydrate metabolism. D-Fructose-13C serves as a tracer for a rapidly absorbed and metabolized sugar that can readily enter central carbon metabolism, making it suitable for studying pathways such as glycolysis, gluconeogenesis, and de novo lipogenesis. In contrast, this compound is a valuable tool for investigating the metabolic consequences of a poorly absorbed, slowly metabolized sugar. Its use can shed light on the interactions between host and gut microbiota metabolism, as well as the hepatic effects of a substrate that undergoes slow intracellular processing.
The choice between these two tracers will ultimately depend on the specific research question. For studies focused on the rapid dynamics of hepatic carbohydrate processing and its downstream consequences, D-Fructose-13C is the tracer of choice. For investigations into the metabolic effects of low-calorie sweeteners, gut microbiota metabolism, and the more subtle, long-term impacts on hepatic energy status, this compound offers a unique and valuable perspective. Future studies employing direct comparisons of the metabolic flux of these two 13C-labeled sugars are warranted to provide a more definitive quantitative understanding of their differential metabolic fates.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [usiena-air.unisi.it]
- 3. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Reduced Susceptibility to Sugar-Induced Metabolic Derangements and Impairments of Myocardial Redox Signaling in Mice Chronically Fed with D-Tagatose when Compared to Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 10. D-Tagatose, a stereoisomer of D-fructose, increases hydrogen production in humans without affecting 24-hour energy expenditure or respiratory exchange ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 15. shimadzu.com [shimadzu.com]
A Researcher's Guide to Cross-Validating D-Tagatose-¹³C Flux Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for quantifying metabolic fluxes, with a specific focus on the analysis of D-Tagatose metabolism. While ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a powerful technique for elucidating intracellular metabolic rates, its cross-validation with other methods is crucial for robust and reliable data interpretation. This document outlines the experimental protocols for ¹³C-MFA and compares its outputs with those of alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS)-based metabolic profiling, and enzymatic assays.
D-Tagatose Metabolism: A Brief Overview
D-Tagatose, a rare sugar with potential applications in functional foods and pharmaceuticals, is primarily metabolized in the liver in a pathway analogous to that of fructose.[1] Upon entering the hepatocyte, D-Tagatose is phosphorylated to D-Tagatose-1-phosphate by fructokinase. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates of the glycolytic pathway, thus integrating D-Tagatose metabolism into the central carbon metabolism of the cell.
Figure 1: Metabolic pathway of D-Tagatose.
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique that uses stable isotope-labeled substrates (e.g., ¹³C-D-Tagatose) to trace the flow of carbon atoms through metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to calculate the rates (fluxes) of intracellular reactions.
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-MFA experiment involves several key steps, from cell culture to data analysis.
Figure 2: General workflow for a ¹³C-MFA experiment.
Experimental Protocols for ¹³C-MFA
1. Stationary ¹³C-MFA
This is the most common approach, assuming that the metabolic and isotopic steady state has been reached.
-
Cell Culture: Culture cells (e.g., primary hepatocytes) in a defined medium. Once cells reach the desired confluence and metabolic steady state, the medium is replaced with one containing a known concentration of ¹³C-labeled D-Tagatose (e.g., [U-¹³C₆]-D-Tagatose). The cells are then incubated until isotopic steady state is achieved (typically several hours).
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol). Extract intracellular metabolites using appropriate solvents.
-
Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
Flux Estimation: Use software to fit the measured mass isotopomer distributions to a metabolic model and estimate the intracellular fluxes.
2. Isotopically Non-Stationary ¹³C-MFA (INST-MFA)
This method is useful for systems that are slow to reach isotopic steady state and can provide information on metabolite pool sizes.[1][2]
-
Cell Culture and Labeling: Similar to stationary MFA, but samples are taken at multiple time points before isotopic steady state is reached.
-
Metabolite Extraction and Analysis: The protocol for extraction and analysis is the same as for stationary MFA.
-
Flux Estimation: A more complex computational model is used that accounts for the transient labeling dynamics.
3. ¹³C Metabolic Flux Ratio Analysis (MFRA)
This is a simplified approach that provides relative fluxes at specific metabolic nodes.[3]
-
Experimental Procedure: The experimental setup is similar to stationary ¹³C-MFA.
-
Data Analysis: Instead of a full flux model, algebraic equations are used to calculate the ratio of fluxes through converging pathways based on the labeling patterns of a key downstream metabolite.
Comparison with Alternative and Complementary Methods
While ¹³C-MFA provides unparalleled detail on intracellular fluxes, other methods can be used to validate or complement these findings.
| Method | Principle | Experimental Protocol (Abbreviated) | Quantitative Data Output | Advantages | Disadvantages |
| ¹³C-MFA | Tracing of ¹³C atoms from a labeled substrate through metabolic pathways. | Cell culture with ¹³C-substrate, metabolite extraction, MS or NMR analysis, computational modeling. | Absolute or relative intracellular fluxes (e.g., mmol/gDW/h). | High resolution of intracellular fluxes, can resolve parallel pathways and cycles. | Technically demanding, requires specialized software and expertise. |
| NMR Spectroscopy | Non-invasive measurement of metabolite concentrations and isotopic labeling in intact cells or tissues. | Perfusion of cells/organ with ¹³C-substrate, acquisition of NMR spectra over time. | Metabolite concentrations, positional isotopomer abundances, and in some cases, flux rates.[4] | Non-invasive, can be used in vivo, provides positional isotope information.[5] | Lower sensitivity than MS, lower throughput. |
| MS-based Metabolic Profiling | Comprehensive analysis of all detectable metabolites in a sample. | Metabolite extraction from cells, analysis by GC-MS or LC-MS. | Relative or absolute concentrations of a wide range of metabolites. | High throughput, broad coverage of the metabolome. | Does not directly measure fluxes, provides a static snapshot. |
| Enzymatic Assays | In vitro measurement of the activity of specific enzymes in cell lysates. | Cell lysis, incubation of lysate with specific substrates and cofactors, spectrophotometric or fluorometric detection of product formation. | Maximum enzyme activity (Vmax) (e.g., µmol/min/mg protein).[3] | Relatively simple and inexpensive, widely available commercial kits.[6][7][8] | In vitro activity may not reflect in vivo flux, does not account for regulation. |
Hypothetical Cross-Validation of D-Tagatose Flux Data
Due to the limited availability of direct comparative studies on D-Tagatose flux, we present a hypothetical cross-validation scenario based on data from studies on fructose metabolism in hepatocytes, which follows a similar metabolic route.[9][10][11]
Scenario: Investigating the effect of a novel compound on D-Tagatose metabolism in primary human hepatocytes.
| Method | Expected Quantitative Output | Interpretation and Cross-Validation Point |
| ¹³C-MFA with [U-¹³C₆]-D-Tagatose | Flux through fructokinase: 50 ± 5 nmol/mg protein/h. Flux into glycolysis (via G3P): 45 ± 4 nmol/mg protein/h. | Provides a direct, quantitative measure of the rate of D-Tagatose phosphorylation and its entry into glycolysis. This serves as the benchmark value. |
| ³¹P-NMR Spectroscopy | Decrease in intracellular ATP and inorganic phosphate upon D-Tagatose administration, indicating ATP consumption by fructokinase. | Qualitatively confirms the activity of fructokinase. The rate of ATP depletion could be correlated with the flux measured by ¹³C-MFA. |
| MS-based Metabolic Profiling | Increased intracellular levels of glycolytic intermediates (e.g., G3P, pyruvate, lactate) after D-Tagatose administration. | Confirms that D-Tagatose is being metabolized through glycolysis. The magnitude of the increase in these intermediates should correlate with the glycolytic flux determined by ¹³C-MFA. |
| Enzymatic Assay for Fructokinase | Fructokinase activity in cell lysate: 100 ± 10 nmol/min/mg protein. | Provides the maximum catalytic capacity of the enzyme. This value is expected to be higher than the in vivo flux measured by ¹³C-MFA, as the in vivo flux is subject to substrate availability and allosteric regulation. |
| Lactate Efflux Assay | Rate of lactate secretion into the medium: 40 ± 3 nmol/mg protein/h. | Measures the end-product of glycolysis. This should be in good agreement with the glycolytic flux measured by ¹³C-MFA, assuming lactate is the primary fate of the metabolized D-Tagatose. |
Logical Relationships and Workflows
The choice of method depends on the specific research question. For a comprehensive understanding of metabolic reprogramming, an integrated approach is often the most powerful.
Figure 3: Logical relationship for cross-validation.
Conclusion
The cross-validation of D-Tagatose-¹³C flux data with alternative methods provides a more complete and robust understanding of its metabolic fate. While ¹³C-MFA offers the most detailed view of intracellular fluxes, techniques like NMR spectroscopy, MS-based metabolic profiling, and enzymatic assays serve as valuable tools for validation and for providing complementary information. By integrating data from these different approaches, researchers can build a more comprehensive and reliable picture of metabolic function, which is essential for advancing drug development and our understanding of metabolic diseases.
References
- 1. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Magnetic Resonance Studies of Liver and Muscle Glycogen Metabolism in Humans - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Glycolysis Metabolism Assay Kits - CD Biosynsis [biosynsis.com]
- 9. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracer Selection: The Case for D-Tagatose-13C
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the selection of an appropriate isotopic tracer is paramount. While [13C]-glucose has long been the workhorse for tracing central carbon metabolism, its rapid processing can sometimes obscure finer metabolic details. This guide provides a comprehensive comparison of D-Tagatose-13C with conventional tracers, offering insights into when this unique ketohexose can be a superior tool for elucidating specific metabolic pathways.
D-Tagatose, a naturally occurring monosaccharide and an epimer of D-fructose, presents a distinct metabolic profile compared to glucose. Its slower absorption and metabolism in mammalian systems offer a unique window into cellular bioenergetics, particularly in studies where the rapid flux of glucose might mask more subtle metabolic events. This guide will delve into the comparative advantages of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Isotopic Tracers
The primary advantage of this compound lies in its distinct and significantly slower metabolic processing compared to D-glucose-13C. This characteristic can be leveraged to investigate specific metabolic phenomena that are difficult to resolve with rapidly metabolized tracers.
| Feature | This compound | D-Glucose-13C | D-Fructose-13C |
| Primary Metabolic Pathway | Fructose-like metabolism | Glycolysis | Fructolysis |
| Rate of Metabolism | Slow | Rapid | Rapid |
| Initial Phosphorylation | Fructokinase (KHK) | Hexokinase (HK) / Glucokinase (GCK) | Fructokinase (KHK) |
| Key Intermediate | D-Tagatose-1-phosphate | Glucose-6-phosphate | Fructose-1-phosphate |
| Entry into Glycolysis | Dihydroxyacetone phosphate (DHAP) & D-Glyceraldehyde-3-phosphate | Fructose-6-phosphate | Dihydroxyacetone phosphate (DHAP) & D-Glyceraldehyde-3-phosphate |
| Primary Tissues of Metabolism | Liver | Ubiquitous | Liver, Intestine |
When to Choose this compound: Key Applications
The unique metabolic properties of this compound make it an ideal tracer for specific research applications:
-
Probing Fructolytic Pathways with Reduced Kinetic Overload: For studies focused on the intricacies of fructose metabolism, this compound provides a valuable alternative. Its slower metabolism can help to avoid the rapid substrate flux that can occur with 13C-fructose, allowing for a more detailed analysis of enzyme kinetics and pathway regulation.
-
Investigating Hepatic Metabolism: Given that the liver is the primary site of tagatose metabolism, this compound is an excellent tool for studying liver-specific metabolic processes. It can be used to trace the flow of carbon through gluconeogenesis, glycogen synthesis, and the pentose phosphate pathway within hepatocytes.
-
Elucidating the Warburg Effect in Cancer Cells: The altered metabolism of cancer cells, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), can be investigated using this compound. Its distinct entry point into glycolysis, bypassing the initial hexokinase step, can provide insights into the regulation of lower glycolytic pathways in cancer.
-
Studies of Insulin-Independent Uptake: D-Tagatose uptake is not dependent on insulin, making this compound a useful tracer in studies of metabolic diseases such as diabetes, where glucose uptake is impaired.
Mammalian D-Tagatose Metabolic Pathway
The metabolic pathway of D-tagatose in mammals is analogous to that of fructose, primarily occurring in the liver.
Experimental Protocols
The following protocols provide a general framework for conducting isotopic tracer studies with 13C-labeled monosaccharides. These can be adapted for use with this compound.
General Experimental Workflow
Assessing the Specificity of D-Tagatose-¹³C as a Metabolic Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of precise metabolic pathway analysis is a cornerstone of modern biological research and drug development. Isotopic tracers are indispensable tools in this endeavor, allowing for the elucidation of complex metabolic networks. While D-Glucose-¹³C has long been the gold standard for tracing central carbon metabolism, interest in alternative probes that can illuminate specific pathways with greater clarity is growing. This guide provides a comprehensive assessment of the specificity of D-Tagatose-¹³C as an emerging metabolic probe, comparing it with the well-established D-Glucose-¹³C.
Introduction to D-Tagatose as a Metabolic Probe
D-Tagatose, a rare sugar and an epimer of D-fructose, presents a unique metabolic profile. Primarily metabolized in the liver via a pathway that mirrors the initial steps of fructose metabolism, it offers the potential for more targeted tracing of hepatic metabolic fluxes.[1][2] The availability of uniformly labeled D-Tagatose-¹³C opens new avenues for investigating metabolic dysregulations in diseases such as diabetes and non-alcoholic fatty liver disease.[3][4]
This guide outlines a proposed experimental framework for validating the specificity of D-Tagatose-¹³C and presents a comparative analysis based on known metabolic pathways.
Comparative Analysis of Metabolic Probes
The ideal metabolic probe should be readily taken up by the cells of interest and metabolized through a specific, well-defined pathway. Its labeled atoms should be incorporated into downstream metabolites in a predictable manner, allowing for the accurate calculation of metabolic fluxes.
| Feature | D-Tagatose-¹³C | D-Glucose-¹³C |
| Primary Uptake | Primarily liver (via GLUT2 and potentially GLUT5) | Ubiquitous (via various GLUT transporters) |
| Initial Metabolism | Phosphorylation by fructokinase (KHK) to Tagatose-1-Phosphate | Phosphorylation by hexokinase (HK) to Glucose-6-Phosphate |
| Entry into Glycolysis | Cleavage of Tagatose-1,6-bisphosphate into DHAP and GAP | Isomerization to Fructose-6-Phosphate and subsequent steps |
| Potential for Specificity | High for hepatic fructolytic and subsequent glycolytic pathways | Broad, tracing central carbon metabolism in most cell types |
| Known Off-Target Effects | Potential for metabolism by gut microbiota | Incorporation into numerous branching pathways (e.g., PPP, glycogen synthesis) |
Experimental Protocols for Assessing Probe Specificity
To rigorously assess the specificity of D-Tagatose-¹³C, a series of experiments based on established ¹³C-Metabolic Flux Analysis (¹³C-MFA) protocols are proposed.[5][6][7]
Objective
To quantify the incorporation of ¹³C from uniformly labeled D-Tagatose-¹³C and D-Glucose-¹³C into key downstream metabolites in a relevant cell model (e.g., primary human hepatocytes or HepG2 cells).
Materials
-
Cell Culture: Primary human hepatocytes or HepG2 cells
-
Isotopic Tracers: [U-¹³C₆]D-Tagatose, [U-¹³C₆]D-Glucose
-
Culture Media: Glucose-free and serum-free DMEM
-
Metabolite Extraction Solution: 80% Methanol
-
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Methodology
-
Cell Culture and Isotope Labeling:
-
Culture cells to 80% confluency.
-
Replace the standard medium with glucose-free DMEM containing either 10 mM [U-¹³C₆]D-Tagatose or 10 mM [U-¹³C₆]D-Glucose.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and approach to isotopic steady state.[8]
-
-
Metabolite Extraction:
-
Quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Metabolite Analysis by GC-MS/LC-MS:
-
Derivatize the metabolite extracts for GC-MS analysis or perform direct injection for LC-MS.
-
Acquire data in full scan mode to detect all mass isotopologues of target metabolites.[1]
-
Target metabolites for analysis should include:
-
Glycolytic intermediates (e.g., pyruvate, lactate, citrate)
-
TCA cycle intermediates (e.g., succinate, fumarate, malate)
-
Amino acids (e.g., alanine, glutamate, aspartate)
-
Pentose Phosphate Pathway intermediates (e.g., ribose-5-phosphate)
-
-
-
Data Analysis and Flux Calculation:
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for D-Tagatose and D-Glucose.
Caption: Metabolic pathway of D-Tagatose.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Validating D-Tagatose-¹³C Tracing: A Comparative Guide for Metabolic Researchers
For researchers, scientists, and drug development professionals venturing into novel metabolic tracing, this guide provides a framework for validating D-Tagatose-¹³C as a metabolic tracer in specific cell lines and animal models. Due to the limited direct validation studies of D-Tagatose-¹³C in the current scientific literature, this document offers a comparative analysis against well-established tracers, namely ¹³C-Glucose and ¹³C-Fructose. The experimental protocols and comparative data presented are based on established methodologies for stable isotope tracing and the known metabolic pathways of D-tagatose.
D-Tagatose, a low-calorie epimer of D-fructose, presents an intriguing alternative for tracing metabolic pathways, particularly in the context of cancer metabolism and diabetes research. Its distinct metabolic route, which is slower than that of fructose, may offer unique insights into cellular bioenergetics. This guide outlines the necessary steps and comparative data to validate its use as a ¹³C-labeled tracer.
Comparative Performance of Metabolic Tracers
The choice of a ¹³C-labeled tracer is critical for accurately probing specific metabolic pathways. The following tables provide a comparative overview of D-Tagatose-¹³C against ¹³C-Glucose and ¹³C-Fructose, based on their known metabolic fates.
Table 1: Comparison of Tracer Metabolism in a Hypothetical Cancer Cell Line
| Feature | D-Tagatose-¹³C (Projected) | ¹³C-Glucose (Established) | ¹³C-Fructose (Established) |
| Primary Uptake Transporter | GLUT5 (likely, similar to fructose) | GLUT1, GLUT3, SGLT1 | GLUT5 |
| Initial Phosphorylation | Ketohexokinase (KHK) | Hexokinase (HK) | Ketohexokinase (KHK) |
| Entry into Glycolysis | D-tagatose-1-phosphate -> DHAP + Glyceraldehyde | Glucose-6-phosphate -> Fructose-6-phosphate | Fructose-1-phosphate -> DHAP + Glyceraldehyde |
| Rate of Metabolism | Slower than fructose | Rapid | Rapid |
| Key Labeled Downstream Metabolites | Glycolytic intermediates, TCA cycle intermediates, lactate, amino acids, lipids | Glycolytic intermediates, pentose phosphate pathway intermediates, TCA cycle intermediates, lactate, amino acids, lipids | Glycolytic intermediates, TCA cycle intermediates, lactate, amino acids, lipids |
| Potential for Tracing Specific Pathways | Fructolytic pathway, pathways diverging from lower glycolysis | Glycolysis, Pentose Phosphate Pathway, TCA cycle | Fructolytic pathway, pathways diverging from lower glycolysis |
Table 2: Projected Quantitative Comparison of Tracer Incorporation
| Parameter | D-Tagatose-¹³C (Hypothetical) | ¹³C-Glucose | ¹³C-Fructose |
| % ¹³C Labeling in Lactate (after 1h) | 15-25% | 40-60% | 35-55% |
| % ¹³C Labeling in Citrate (after 1h) | 5-10% | 20-30% | 15-25% |
| % ¹³C Labeling in Palmitate (after 24h) | 10-20% | 30-50% | 25-45% |
Note: The values for D-Tagatose-¹³C are hypothetical and would need to be experimentally determined. The values for ¹³C-Glucose and ¹³C-Fructose are representative of typical results in cancer cell lines.
Experimental Protocols for Validation
Validating D-Tagatose-¹³C requires a series of well-controlled experiments. Below are detailed methodologies for key experiments.
Cell Culture Labeling Experiment
Objective: To determine the rate and extent of D-Tagatose-¹³C incorporation into intracellular metabolites in a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose- and fructose-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]D-Tagatose, [U-¹³C₆]D-Glucose, [U-¹³C₆]D-Fructose
-
6-well cell culture plates
-
Methanol, water, and chloroform (all LC-MS grade)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Tracer Introduction: Once cells reach 50-60% confluency, replace the standard medium with the experimental medium containing the ¹³C-labeled tracer (e.g., 10 mM [U-¹³C₆]D-Tagatose) and dFBS.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold saline.
-
Add 1 mL of ice-cold 80:20 methanol:water to each well to quench metabolism.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of key metabolites.
Animal Model Infusion Experiment
Objective: To trace the whole-body metabolism of D-Tagatose-¹³C and its incorporation into tissues of interest in an animal model.
Materials:
-
Animal model (e.g., C57BL/6 mice, tumor-bearing xenograft model)
-
Sterile [U-¹³C₆]D-Tagatose solution in saline
-
Infusion pump and catheters
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight before the infusion to reduce background levels of unlabeled metabolites.
-
Catheter Implantation: Anesthetize the animal and surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Tracer Infusion: Connect the catheter to an infusion pump and infuse the [U-¹³C₆]D-Tagatose solution at a constant rate for a defined period (e.g., 2-4 hours).
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the tissues of interest (e.g., tumor, liver, muscle).
-
Flash-Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues in a suitable extraction solvent (e.g., 80% methanol) and follow a similar extraction protocol as for cell cultures.
-
Sample Analysis: Analyze the tissue extracts by LC-MS or GC-MS.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows involved in validating D-Tagatose-¹³C tracing.
Caption: Comparative entry of D-Tagatose-¹³C and Glucose-¹³C into glycolysis.
Caption: Experimental workflow for in vitro ¹³C tracer studies.
Caption: Experimental workflow for in vivo ¹³C tracer studies.
Conclusion
While direct experimental data on the validation of D-Tagatose-¹³C as a metabolic tracer is currently scarce, its unique metabolic properties make it a promising tool for metabolic research. By following the outlined experimental protocols and using established tracers like ¹³C-Glucose and ¹³C-Fructose as benchmarks, researchers can systematically validate D-Tagatose-¹³C in their specific models of interest. This comparative approach will enable the scientific community to harness the full potential of this novel tracer and gain new insights into cellular metabolism.
Evaluating the Impact of D-Tagatose-13C on Cellular Physiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the impact of ¹³C-labeled D-Tagatose (D-Tagatose-¹³C) on cellular physiology, contrasting it with the well-established metabolic tracer, ¹³C-labeled D-Glucose ([U-¹³C]-Glucose). D-Tagatose, a rare sugar and an isomer of fructose, has garnered significant interest for its low glycemic index and potential therapeutic applications in metabolic diseases.[1][2][3] While extensive research has been conducted on the systemic effects of D-Tagatose, the use of its isotopic form, D-Tagatose-¹³C, to trace its precise metabolic fate at a cellular level is an emerging area of investigation.
This document outlines proposed experimental designs, data interpretation, and key metabolic pathways to consider when comparing the cellular metabolism of D-Tagatose-¹³C to that of [U-¹³C]-Glucose, a primary fuel source for most cells. The methodologies and data presented herein are based on established principles of ¹³C metabolic flux analysis (¹³C-MFA) and the known biochemical properties of D-Tagatose.[4][5][6]
Comparative Overview of D-Tagatose and D-Glucose Metabolism
D-Glucose is readily taken up by cells and phosphorylated by hexokinase to glucose-6-phosphate, directly entering glycolysis.[7] In contrast, D-Tagatose metabolism is expected to be significantly different. As a fructose isomer, it is likely phosphorylated by fructokinase to tagatose-1-phosphate. Its entry into central carbon metabolism is hypothesized to be slower and less direct than that of glucose.[8] This difference in initial metabolic steps is crucial for understanding their distinct impacts on cellular energy production, biosynthesis, and redox balance.
The following sections provide detailed experimental protocols and hypothetical data to guide researchers in designing and interpreting studies aimed at elucidating the cellular physiology of D-Tagatose-¹³C.
Experimental Protocols
A detailed methodology for a comparative ¹³C tracer analysis is presented below. This protocol is adapted from standard procedures for metabolic flux analysis in mammalian cell culture.[9]
Cell Culture and Isotope Labeling
-
Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism).
-
Culture Medium: Culture cells in a standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the labeling experiment, use a custom glucose-free DMEM.
-
Labeling Experiment:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours) in the custom DMEM supplemented with either 10 mM [U-¹³C]-Glucose or 10 mM D-Tagatose-¹³C.
-
Ensure isotopic steady state is reached for endpoint analyses, which can be verified by measuring isotopic enrichment at multiple time points.[5]
-
Metabolite Extraction
-
Aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis
-
Derivatization: For GC-MS analysis, derivatize the dried metabolites (e.g., with methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Instrumentation: Analyze the samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).[10]
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to acquire the mass isotopomer distributions (MIDs) for key metabolites.[9]
Data Analysis and Metabolic Flux Calculation
-
Correct the raw MIDs for natural isotope abundance.
-
Calculate the fractional contribution of the ¹³C tracer to each metabolite pool.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.[11]
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the proposed experimental workflow and the key metabolic pathways involved in the metabolism of D-Tagatose-¹³C and [U-¹³C]-Glucose.
Figure 1: A generalized workflow for comparative metabolic flux analysis.
Figure 2: Comparison of central carbon metabolism pathways for Glucose vs. Tagatose.
Comparative Data Analysis
The following table presents hypothetical quantitative data derived from a simulated ¹³C metabolic flux analysis experiment comparing cells cultured with [U-¹³C]-Glucose versus D-Tagatose-¹³C. The values represent the flux through key metabolic pathways, normalized to the glucose uptake rate.
| Metabolic Flux | [U-¹³C]-Glucose | D-Tagatose-¹³C | Fold Change (Tagatose/Glucose) |
| Glycolysis | |||
| Hexokinase/Fructokinase | 100.0 | 25.0 | 0.25 |
| Phosphofructokinase-1 | 85.0 | 20.0 | 0.24 |
| Pyruvate Kinase | 170.0 | 40.0 | 0.24 |
| Lactate Dehydrogenase (efflux) | 80.0 | 15.0 | 0.19 |
| Pentose Phosphate Pathway | |||
| G6P Dehydrogenase (oxidative) | 15.0 | 5.0 | 0.33 |
| TCA Cycle | |||
| Pyruvate Dehydrogenase | 90.0 | 25.0 | 0.28 |
| Citrate Synthase | 85.0 | 22.0 | 0.26 |
| Anaplerotic Carboxylation | 5.0 | 3.0 | 0.60 |
Note: These are hypothetical values for illustrative purposes and will vary depending on the cell type and experimental conditions.
The simulated data suggest that D-Tagatose-¹³C enters central carbon metabolism at a significantly lower rate than [U-¹³C]-Glucose, leading to reduced flux through glycolysis, the pentose phosphate pathway, and the TCA cycle. This is consistent with the known properties of D-Tagatose as a low-calorie sweetener that is not readily metabolized.[2][12]
Conclusion
The use of D-Tagatose-¹³C as a metabolic tracer holds significant promise for elucidating the precise cellular mechanisms underlying its physiological effects. By comparing its metabolic fate to that of [U-¹³C]-Glucose, researchers can gain valuable insights into how D-Tagatose influences cellular energetics, biosynthesis, and signaling pathways. The experimental framework and comparative data presented in this guide offer a robust starting point for scientists and drug development professionals seeking to explore the therapeutic potential of this unique rare sugar. Future studies employing D-Tagatose-¹³C are crucial for validating its proposed mechanisms of action, such as the inhibition of hepatic glycogenolysis and the reduction of glucose absorption, at a cellular and molecular level.[13][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. d-nb.info [d-nb.info]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Tagatose-Based Product Triggers Sweet Immunity and Resistance of Grapevine to Downy Mildew, but Not to Gray Mold Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [frontiersin.org]
- 13. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Tagatose-13C: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of D-Tagatose-13C, a stable isotope-labeled sugar used in various research applications. While D-Tagatose is not classified as a hazardous substance, adherence to institutional and regulatory guidelines is essential, particularly for isotopically labeled compounds.
I. Understanding the Compound: Safety and Handling
D-Tagatose is a naturally occurring monosaccharide and is generally considered non-hazardous.[1][2][3][4] Safety Data Sheets (SDS) for D-Tagatose indicate that it does not meet the criteria for classification as a hazardous chemical.[1][2][3][4] The presence of the stable, non-radioactive carbon-13 isotope does not alter the chemical reactivity or the toxicological properties of the molecule.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where chemicals are handled. Avoid creating dust.
-
Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.[1][4]
II. Disposal Procedures for this compound
The primary consideration for the disposal of this compound is to follow your institution's specific guidelines for non-hazardous chemical and isotopically labeled waste.
Step 1: Waste Classification
-
Non-Hazardous Chemical Waste: Based on available SDS for D-Tagatose, this compound should be classified as non-hazardous chemical waste.[1][2][3][4]
-
Institutional Policies for Labeled Compounds: Your institution's Environmental Health and Safety (EHS) office may have specific protocols for the disposal of stable isotope-labeled compounds to prevent any potential interference with environmental monitoring.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, sealed container for the collection of solid this compound waste. The label should include:
-
"this compound"
-
"Non-Hazardous"
-
The name of the principal investigator and laboratory.
-
-
Aqueous Solutions: For solutions of this compound, consult your institution's policy on the disposal of non-hazardous aqueous waste. Some institutions may permit disposal down the drain with copious amounts of water, while others may require collection in a designated carboy.
Step 3: Disposal Pathway
-
Contact EHS: Before disposing of any quantity of this compound, contact your institution's EHS office to confirm the correct disposal pathway. They will provide guidance based on local, regional, and national regulations.[1][4]
-
Waste Pickup: Arrange for the collection of the labeled waste container by your institution's hazardous waste management service.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the table below summarizes the physical and chemical properties of D-Tagatose relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₆ | General |
| Molar Mass | 180.16 g/mol (for unlabeled) | General |
| Appearance | White crystalline powder | [4] |
| Melting Point | 129 - 133 °C | [4] |
| Hazard Classification | Not classified as hazardous | [1][2][3][4] |
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety office for definitive guidance on chemical disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
